3-Bromomethylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNIOOLFFGHZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604744 | |
| Record name | 3-(Bromomethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220798-52-7 | |
| Record name | 3-(Bromomethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromomethylbenzenesulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Bromomethylbenzenesulfonamide. The information is compiled from various chemical data sources and is intended to support research and development activities.
Chemical Identity and Physical Properties
This compound is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromomethyl group and a sulfonamide group at positions 3.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 220798-52-7[1][2] |
| Molecular Formula | C₇H₈BrNO₂S[2] |
| Molecular Weight | 250.12 g/mol |
| IUPAC Name | 3-(bromomethyl)benzenesulfonamide |
| InChI | 1S/C7H8BrNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) |
| InChIKey | HWNIOOLFFGHZMF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)CBr)S(=O)(=O)N |
| Synonyms | This compound; 3-(BROMOMETHYL)BENZENE-1-SULFONAMIDE[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid (predicted) | - |
| Melting Point | No data available. For the related compound 3-Bromo-N-methylbenzenesulfonamide, the melting point is 62-66 °C.[3] | Predicted |
| Boiling Point | No data available. | - |
| Density | 1.7 ± 0.1 g/cm³ | |
| Flash Point | 196.9 ± 29.3 °C | |
| Solubility | No data available. Expected to be soluble in polar organic solvents. | Predicted |
| Refractive Index | 1.614 | |
| Polar Surface Area | 68.5 Ų | - |
| XLogP3 | 1 | - |
Chemical Structure
The structure of this compound is characterized by a meta-substituted benzene ring.
Caption: 2D structure of this compound.
Experimental Protocols
Proposed Synthesis of this compound
Caption: A plausible workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzenesulfonamide (1 equivalent) in a suitable solvent like carbon tetrachloride or n-heptane.
-
Addition of Reagents: To the solution, add N-bromosuccinimide (NBS, 1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Conditions: The reaction mixture is heated to reflux. The reaction is typically promoted by irradiation with a light source, such as a sun lamp, to facilitate the formation of the bromine radical.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Predicted Spectroscopic Data
As experimental spectra for this compound are not publicly available, the following are predictions based on the chemical structure and data from analogous compounds.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂Br | 4.5 - 4.8 | Singlet |
| -SO₂NH₂ | 5.0 - 6.0 | Broad Singlet |
| Aromatic-H | 7.4 - 8.0 | Multiplet |
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂Br | 32 - 35 |
| Aromatic-C | 125 - 145 |
Table 5: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (sulfonamide) | 3350 - 3250 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Weak |
| S=O Stretch (asymmetric) | 1350 - 1300 | Strong |
| S=O Stretch (symmetric) | 1160 - 1120 | Strong |
| C-N Stretch | 1300 - 1200 | Medium |
| C-Br Stretch | 680 - 515 | Medium-Strong |
Mass Spectrometry Fragmentation:
In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. Key fragmentation pathways would likely involve the loss of the bromine atom, the benzylic group, and parts of the sulfonamide moiety.
Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the bromomethyl and sulfonamide functional groups.
-
Bromomethyl Group: The benzylic bromide is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, making it a useful building block in organic synthesis.
-
Sulfonamide Group: The sulfonamide moiety is a key pharmacophore in many drugs. The acidic N-H protons can be deprotonated with a base, and the resulting anion can participate in various reactions.
Logical Relationship of Reactivity
Caption: Key reactive sites and their implications.
Given its structure, this compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.
Safety Information
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: The information provided in this document is for research and informational purposes only. The predicted data has not been experimentally verified and should be used with caution. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. 3-(Bromomethyl)benzenesulfonamide | 220798-52-7 [sigmaaldrich.com]
- 2. 220798-52-7 | 3-(bromomethyl)benzenesulfonamide - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. chemigran.com [chemigran.com]
- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(Bromomethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(bromomethyl)benzenesulfonamide (CAS No: 220798-52-7), a key chemical intermediate in the synthesis of various biologically active compounds. This document consolidates available physicochemical data, outlines a detailed representative synthesis protocol, and explores the established roles of the benzenesulfonamide scaffold in medicinal chemistry. The guide is intended to serve as a foundational resource for researchers utilizing this versatile reagent in the development of novel therapeutics and functional materials.
Chemical Identity and Properties
3-(Bromomethyl)benzenesulfonamide is an organic compound featuring a benzenesulfonamide core functionalized with a reactive bromomethyl group at the meta position. This benzylic bromide moiety makes the compound an excellent electrophile for alkylation reactions, rendering it a valuable building block in organic synthesis.
IUPAC Name: 3-(bromomethyl)benzenesulfonamide[1]
CAS Number: 220798-52-7[1][2][3]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BrNO₂S | [2] |
| Molecular Weight | 250.11 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Purity | Commercially available at ≥95% or ≥97% | [1][2] |
| Storage | Store in a dry, inert atmosphere at 2-8°C | [3] |
| InChI Key | HWNIOOLFFGHZMF-UHFFFAOYSA-N | [1] |
| SMILES | O=S(C1=CC=CC(CBr)=C1)(N)=O | [3] |
Note: Experimental data for melting point, boiling point, and detailed spectra are not widely reported in publicly available literature. The data presented is based on information from chemical suppliers and computational databases.
Synthesis and Reaction Mechanisms
The primary route for the synthesis of 3-(bromomethyl)benzenesulfonamide is the radical bromination of the methyl group of 3-methylbenzenesulfonamide. This reaction is typically initiated by light or a radical initiator and uses a brominating agent like N-bromosuccinimide (NBS).
References
Synthesis and Characterization of 3-Bromomethylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromomethylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data.
Introduction
This compound is a bifunctional molecule containing both a reactive bromomethyl group and a sulfonamide moiety. This unique combination makes it a valuable building block in medicinal chemistry, enabling the introduction of a benzenesulfonamide group that can interact with various biological targets, while the bromomethyl group allows for covalent modification or further elaboration of the molecular structure. This guide details a feasible synthetic pathway and the analytical techniques required to confirm the identity and purity of the final compound.
Synthesis
A plausible and efficient synthesis of this compound can be achieved starting from 3-methylbenzenesulfonyl chloride. The synthesis involves two key steps: amination of the sulfonyl chloride to form the sulfonamide, followed by radical bromination of the methyl group.
Proposed Synthetic Pathway
The proposed two-step synthesis is outlined below:
-
Amination: 3-Methylbenzenesulfonyl chloride is reacted with aqueous ammonia to yield 3-methylbenzenesulfonamide.
-
Bromination: The resulting 3-methylbenzenesulfonamide is then subjected to free radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) to afford the final product, this compound.
A schematic of the synthesis workflow is presented below.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methylbenzenesulfonamide
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-methylbenzenesulfonyl chloride (10 g, 52.4 mmol).
-
Cool the flask in an ice bath and slowly add concentrated aqueous ammonia (30 mL) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The resulting white precipitate is collected by vacuum filtration, washed with cold water (3 x 20 mL), and dried under vacuum to yield 3-methylbenzenesulfonamide.
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzenesulfonamide (5 g, 29.2 mmol) in carbon tetrachloride (100 mL).
-
Add N-bromosuccinimide (NBS) (5.7 g, 32.1 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.24 g, 1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain reflux for 4 hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
Predicted Analytical Data
The following table summarizes the expected analytical data for this compound based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₇H₈BrNO₂S |
| Molecular Weight | 250.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. |
| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.85 (s, 1H), 7.75 (d, J = 7.8 Hz, 1H), 7.60 (d, J = 7.8 Hz, 1H), 7.50 (t, J = 7.8 Hz, 1H), 7.35 (s, 2H, -SO₂NH₂), 4.70 (s, 2H, -CH₂Br) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 144.5, 138.0, 132.0, 129.5, 128.0, 125.0, 33.0 (-CH₂Br) |
| IR (KBr, cm⁻¹) | 3350-3250 (N-H stretch), 1340 & 1160 (S=O stretch), 690 (C-Br stretch) |
| Mass Spectrometry (ESI-MS) | m/z 249/251 [M-H]⁻ corresponding to the bromine isotopes. |
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized compound.
Caption: Characterization workflow for this compound.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of this compound. The proposed synthetic route is straightforward and utilizes readily available reagents. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product, which is crucial for its application in research and drug development. Researchers are advised to follow standard laboratory safety procedures when handling the reagents and performing the described reactions.
Technical Guide: Physicochemical Properties of 3-Bromomethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical framework for evaluating the solubility and stability of the research compound 3-Bromomethylbenzenesulfonamide. While specific experimental data for this compound is not publicly available, this guide outlines the standardized experimental protocols, data presentation formats, and analytical workflows required to generate and interpret these critical physicochemical parameters. The methodologies described herein are based on established practices in the pharmaceutical industry and align with international regulatory guidelines.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[1] It influences dissolution rate, absorption, and the feasibility of formulation development. Solubility is typically assessed under both kinetic and thermodynamic conditions.[1][2]
Data Summary: Aqueous and Solvent Solubility
The following tables are presented as templates for recording experimentally determined solubility data for this compound.
Table 1: Thermodynamic (Equilibrium) Solubility Data Thermodynamic solubility measures the true equilibrium solubility of a compound and is crucial for preformulation and understanding bioavailability.[3][4]
| Solvent/Buffer System | pH | Temperature (°C) | Incubation Time (h) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Analytical Method |
| Phosphate-Buffered Saline | 7.4 | 25 | 24 | HPLC-UV | ||
| Phosphate-Buffered Saline | 7.4 | 37 | 24 | HPLC-UV | ||
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 24 | LC-MS | ||
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | 24 | LC-MS | ||
| Deionized Water | ~7.0 | 25 | 24 | HPLC-UV |
Table 2: Kinetic Solubility Data Kinetic solubility is a high-throughput assessment of how quickly a compound precipitates from a solution when diluted from a DMSO stock, which is relevant for early-stage in vitro screening assays.[2][5]
| Buffer System | pH | Incubation Time (h) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Analytical Method |
| Phosphate-Buffered Saline | 7.4 | 2 | Nephelometry | ||
| Phosphate-Buffered Saline | 6.5 | 2 | Nephelometry | ||
| Phosphate-Buffered Saline | 5.0 | 2 | Nephelometry |
Table 3: Solubility in Organic Solvents Data on solubility in organic solvents is vital for developing purification, formulation, and analytical methods.
| Solvent | Temperature (°C) | Measured Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25 | |
| Ethanol | 25 | |
| Methanol | 25 | |
| Acetonitrile (ACN) | 25 | |
| Dichloromethane (DCM) | 25 | |
| Tetrahydrofuran (THF) | 25 | |
| Ethyl Acetate | 25 |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.[3]
1.2.1 Materials:
-
This compound (solid powder)
-
Selected aqueous buffers (e.g., PBS pH 7.4)[6]
-
Glass vials (e.g., 1.5 mL)[3]
-
Thermomixer or shaking incubator[3]
-
Centrifuge
-
Filtration unit (e.g., 0.45 µm PVDF syringe filters)
-
HPLC-UV or LC-MS/MS system[2]
1.2.2 Procedure:
-
Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. This ensures that a saturated solution is formed.
-
Add a precise volume (e.g., 1 mL) of the desired buffer to the vial.[3]
-
Seal the vials and place them in a shaking incubator or thermomixer set to a constant temperature (e.g., 25°C or 37°C).[3]
-
Agitate the samples for a sufficient duration to reach equilibrium, typically 24-48 hours.[3][7]
-
After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Carefully remove the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.[6]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.[6]
Stability Profile
Stability testing is essential for determining a compound's shelf-life and identifying potential degradation products.[8] It involves long-term studies under defined storage conditions and forced degradation studies to understand intrinsic stability.[9][10]
Data Summary: Stability and Forced Degradation
The following tables provide a structure for documenting stability data.
Table 4: Long-Term Stability Data (ICH Conditions) Long-term studies establish the re-test period or shelf life under recommended storage conditions.[11][12]
| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities/Degradants (%) | Analytical Method |
| 25°C / 60% RH | 0 | HPLC-UV | |||
| 3 | HPLC-UV | ||||
| 6 | HPLC-UV | ||||
| 9 | HPLC-UV | ||||
| 12 | HPLC-UV | ||||
| 24 | HPLC-UV | ||||
| 40°C / 75% RH | 0 | HPLC-UV | |||
| (Accelerated) | 3 | HPLC-UV | |||
| 6 | HPLC-UV |
Table 5: Forced Degradation Study Results Forced degradation (stress testing) identifies likely degradation products and pathways and is crucial for developing stability-indicating analytical methods.[9][10][13]
| Stress Condition | Duration | % Degradation | Number of Degradants Detected | Remarks (e.g., Major Degradant Peak RRT) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 h | |||
| Base Hydrolysis (0.1 M NaOH, RT) | 8 h | |||
| Oxidation (3% H₂O₂, RT) | 24 h | |||
| Thermal (80°C, solid state) | 72 h | |||
| Photolytic (ICH Q1B light exposure)[14] | As per ICH |
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical procedure for stress testing.[10][15]
2.2.1 Materials:
-
This compound
-
Solutions for stress: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Solvents for dissolution (e.g., Acetonitrile, Water)
-
Temperature-controlled oven, water bath
-
Photostability chamber compliant with ICH Q1B guidelines[14]
-
Validated stability-indicating HPLC method
2.2.2 Procedure:
-
Preparation of Samples: Prepare stock solutions of this compound in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at specified temperatures (e.g., 60°C for acid, room temperature for base).[15] Take samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide to achieve the target concentration (e.g., 3%). Protect from light and store at room temperature. Sample at various time points.
-
Thermal: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[15] Also, store a solution of the compound at a similar temperature. Sample at various time points.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10][14] A dark control sample wrapped in aluminum foil should be stored under the same conditions.[14]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample (time zero), using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[15]
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the relative retention time (RRT) and peak area percentage for all degradation products formed.
-
Perform a peak purity analysis (e.g., using a photodiode array detector) to ensure the main peak is free from co-eluting degradants.
-
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. evotec.com [evotec.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. m.youtube.com [m.youtube.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. mastercontrol.com [mastercontrol.com]
- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 14. fda.gov [fda.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Spectroscopic and Synthetic Profile of 3-Bromomethylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 3-Bromomethylbenzenesulfonamide. Due to the limited availability of public experimental data for this specific compound, the spectroscopic information presented herein is predicted based on the analysis of structurally related molecules and established principles of spectroscopy. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectroscopic behaviors of benzenesulfonamides, benzyl bromides, and related substituted aromatic compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 1H | Ar-H (ortho to -SO₂NH₂) |
| ~7.75 | s | 1H | Ar-H (ortho to -CH₂Br) |
| ~7.50-7.60 | m | 2H | Ar-H (meta) |
| ~4.90 | s (broad) | 2H | -SO₂NH₂ |
| ~4.50 | s | 2H | -CH₂Br |
Rationale for Predictions:
-
Aromatic Protons (δ 7.50-7.90): The protons on the benzene ring are expected to appear in the aromatic region. The protons ortho to the electron-withdrawing sulfonamide group will be the most deshielded and appear furthest downfield. The relative positions are estimated based on substituent effects on the benzene ring.
-
Sulfonamide Protons (δ ~4.90): The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent.
-
Bromomethyl Protons (δ ~4.50): The benzylic protons of the bromomethyl group (-CH₂Br) are deshielded by the adjacent bromine atom and the aromatic ring, typically appearing around 4.5 ppm.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Quaternary Ar-C (-SO₂NH₂) |
| ~138 | Quaternary Ar-C (-CH₂Br) |
| ~133 | Ar-CH |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~126 | Ar-CH |
| ~32 | -CH₂Br |
Rationale for Predictions:
-
Aromatic Carbons (δ 126-142): The carbon atoms of the benzene ring will resonate in the aromatic region. The carbons directly attached to the sulfonamide and bromomethyl groups will be quaternary and their shifts influenced by the electronegativity of the attached groups.
-
Bromomethyl Carbon (δ ~32): The carbon of the bromomethyl group is expected to appear in the aliphatic region, shifted downfield due to the attached bromine atom.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium, Broad | N-H stretching (sulfonamide) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1350-1310 | Strong | Asymmetric SO₂ stretching |
| 1170-1150 | Strong | Symmetric SO₂ stretching |
| ~1220 | Medium | C-N stretching |
| ~690 | Medium-Weak | C-Br stretching |
Rationale for Predictions:
-
N-H Stretching (3350-3250 cm⁻¹): The N-H bonds of the primary sulfonamide will exhibit characteristic stretching vibrations in this region.[2]
-
SO₂ Stretching (1350-1310 cm⁻¹ and 1170-1150 cm⁻¹): The sulfonyl group gives rise to two strong, characteristic absorption bands corresponding to asymmetric and symmetric stretching.[2][3]
-
C-Br Stretching (~690 cm⁻¹): The carbon-bromine bond stretch is expected to appear in the fingerprint region at a lower wavenumber.[4]
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Interpretation |
| 251/249 | Molecular ion peak [M]⁺ (presence of Br isotopes) |
| 170 | [M - Br]⁺ |
| 155 | [M - SO₂NH₂]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Rationale for Predictions:
-
Molecular Ion: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
-
Fragmentation: Common fragmentation pathways for benzyl bromides include the loss of the bromine radical to form a stable benzyl cation (which can rearrange to the tropylium ion at m/z 91).[5][6] For benzenesulfonamides, cleavage of the C-S bond and S-N bond are common fragmentation pathways, leading to the loss of the sulfonamide group or bromine. A notable fragmentation for aromatic sulfonamides is the loss of SO₂.[7][8]
Synthetic Experimental Protocol
A plausible and efficient synthesis of this compound involves a two-step process starting from 3-toluenesulfonyl chloride. The first step is the conversion of the sulfonyl chloride to 3-methylbenzenesulfonamide, followed by a free-radical bromination of the methyl group.
Step 1: Synthesis of 3-Methylbenzenesulfonamide
Reaction:
Procedure:
-
In a well-ventilated fume hood, dissolve 3-toluenesulfonyl chloride (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents of NH₃) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylbenzenesulfonamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
Reaction:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzenesulfonamide (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (catalytic amount, ~0.02 equivalents).
-
Heat the reaction mixture to reflux. The reaction can be initiated and accelerated by irradiation with a light source (e.g., a sunlamp or a standard incandescent bulb).[9]
-
Monitor the reaction by TLC. The reaction is typically complete when the solid NBS, which is denser than the solvent, has been consumed and replaced by the less dense succinimide.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
The following diagrams illustrate the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Detailed experimental workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: A Technical Guide to 3-Bromomethylbenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromomethylbenzenesulfonamide is a key bifunctional reagent in organic synthesis, offering a unique combination of a reactive benzylic bromide and a versatile sulfonamide moiety. This structure makes it an invaluable building block for the construction of a diverse array of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of the benzenesulfonamide pharmacophore onto various molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data to facilitate its use in the laboratory.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use. The following tables summarize its key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 220798-52-7 | [1] |
| Molecular Formula | C₇H₈BrNO₂S | [2] |
| Molecular Weight | 250.12 g/mol | [1] |
| Purity | ≥95% | [1] |
| InChI Key | HWNIOOLFFGHZMF-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data (Predicted and Reference-Based)
| Spectrum | Data |
| ¹H NMR | Predicted shifts are based on analogous structures and general NMR principles. The aromatic protons are expected in the range of δ 7.5-8.0 ppm. The benzylic methylene protons (-CH₂Br) should appear as a singlet around δ 4.5-5.0 ppm. The sulfonamide protons (-SO₂NH₂) will likely be a broad singlet, with its chemical shift dependent on concentration and solvent. |
| ¹³C NMR | Predicted chemical shifts: Aromatic carbons are expected in the δ 125-145 ppm region. The benzylic carbon (-CH₂Br) is anticipated around δ 30-35 ppm. |
| IR (Infrared) | Characteristic peaks are expected for the N-H stretch of the sulfonamide (around 3300-3200 cm⁻¹), S=O stretches (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and C-Br stretch (in the fingerprint region). |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the radical bromination of 3-methylbenzenesulfonamide using N-bromosuccinimide (NBS) as the bromine source. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.
Experimental Protocol: Synthesis via Radical Bromination
This protocol is adapted from a similar procedure for the synthesis of 4-(bromomethyl)benzenesulfonyl chloride.[3]
Materials:
-
3-Methylbenzenesulfonamide
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) or a more environmentally friendly solvent like acetonitrile.
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzenesulfonamide (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1-1.2 eq) and a catalytic amount of benzoyl peroxide (0.02-0.05 eq) to the solution.
-
Under an inert atmosphere, heat the reaction mixture to reflux. The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl protons of the starting material and the appearance of the methylene protons of the product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Caption: Synthesis of this compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The benzylic bromide is highly reactive towards a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity allows for the straightforward introduction of the 3-(sulfamoyl)benzyl moiety into various molecular frameworks.
N-Alkylation of Amines and Heterocycles
A significant application of this compound is the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles. This reaction is fundamental in the synthesis of a vast number of biologically active compounds.
Experimental Protocol: General Procedure for N-Alkylation
Materials:
-
This compound
-
Amine or heterocycle (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2-3 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the amine or heterocycle in the chosen solvent, add the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General N-Alkylation Reaction Workflow.
Role in Drug Discovery and Development
The benzenesulfonamide group is a well-established pharmacophore found in a wide range of therapeutic agents, including diuretics, hypoglycemic agents, and antibiotics. The ability of this compound to readily introduce this moiety makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates.
For instance, benzenesulfonamide derivatives have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy. The synthesis of libraries of N-substituted benzenesulfonamides derived from this compound allows for the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
Caption: Role in Drug Discovery Pipeline.
Conclusion
This compound is a highly effective and versatile building block in organic synthesis. Its straightforward preparation and high reactivity make it an ideal reagent for introducing the 3-(sulfamoyl)benzyl group into a wide range of molecules. Its application in the synthesis of diverse compound libraries is of particular importance in the field of drug discovery, enabling the rapid exploration of chemical space and the development of novel therapeutic agents. This guide provides the necessary foundational knowledge and practical protocols to effectively utilize this valuable synthetic tool.
References
The Bromomethyl Group in 3-Bromomethylbenzenesulfonamide: A Hub of Reactivity for Drug Discovery and Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromomethylbenzenesulfonamide is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its structure incorporates a reactive bromomethyl group, an excellent electrophile for nucleophilic substitution reactions, and a sulfonamide moiety, a well-established pharmacophore found in a wide array of therapeutic agents. This unique combination makes it a valuable building block for the synthesis of diverse molecular scaffolds, particularly in the development of enzyme inhibitors. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in this compound, detailing its synthesis, key reactions, and applications in drug discovery, supported by experimental protocols and quantitative data.
Synthesis of this compound
Experimental Protocol: Radical Bromination (Analogous Synthesis)
A mixture of p-toluenesulfonyl chloride (0.52 mol), N-bromosuccinimide (0.62 mol), and benzoyl peroxide (5 g) in carbon tetrachloride (500 ml) is heated to reflux for 1 hour. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is triturated with isopropyl ether to yield the product. This method can be adapted for the synthesis of this compound from 3-methylbenzenesulfonamide.
Reactivity of the Bromomethyl Group
The C-Br bond in the bromomethyl group is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to the utility of this compound as a synthetic intermediate.
Nucleophilic Substitution Reactions
The bromomethyl group readily undergoes SN2 reactions with various nucleophiles, leading to the formation of a diverse array of derivatives.
Amines, being effective nucleophiles, react with this compound to form the corresponding substituted aminomethyl derivatives. This reaction is fundamental in the construction of molecules with potential biological activity, as the introduction of different amine moieties allows for the fine-tuning of physicochemical properties and target-binding interactions. For instance, cyclic amines like piperidine are common scaffolds in drug discovery.
Logical Workflow for Nucleophilic Substitution with Amines
Caption: General workflow for the SN2 reaction with amine nucleophiles.
Table 1: Representative Nucleophilic Substitution Reactions with Amines
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Piperidine | 3-((Piperidin-1-yl)methyl)benzenesulfonamide | K2CO3, DMF, 80°C | Not specified |
| Various Amines | 3-((Substituted-amino)methyl)benzenesulfonamide | Basic conditions | Not specified |
Experimental Protocol: Reaction with Piperidine (General Procedure)
To a solution of this compound in a suitable aprotic solvent such as DMF, is added an excess of piperidine and a base like potassium carbonate. The reaction mixture is stirred at an elevated temperature (e.g., 80°C) until completion, as monitored by TLC. The product is then isolated by aqueous workup and purified by chromatography or recrystallization.
The reaction with sodium azide provides a facile route to 3-(azidomethyl)benzenesulfonamide. This azide derivative is a versatile intermediate, which can be further functionalized, for example, through "click chemistry" or reduction to the corresponding amine.
Experimental Protocol: Synthesis of Benzyl Azide from Benzyl Bromide (General Procedure)
Benzyl bromide (1.0 eq.) is dissolved in DMSO. Sodium azide (1.5 eq.) is added, and the mixture is stirred overnight at room temperature. Water is added, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the product[1]. This protocol can be adapted for this compound.
Table 2: Nucleophilic Substitution with Azide
| Nucleophile | Product | Solvent | Temperature | Yield (%) |
| Sodium Azide | 3-(Azidomethyl)benzenesulfonamide | DMSO | Room Temp. | 73 (for benzyl bromide)[1] |
Thiolates, being excellent soft nucleophiles, react readily with the bromomethyl group to form thioether linkages. This reaction is useful for introducing sulfur-containing moieties into the molecule, which can be important for biological activity or for further synthetic transformations.
Logical Workflow for Thioether Synthesis
Caption: Synthesis of aryl thioethers via nucleophilic substitution.
Experimental Protocol: Reaction with Thiophenol (General Procedure)
To a solution of thiophenol in a solvent like DMF, a base such as potassium carbonate is added to generate the thiophenolate anion in situ. This compound is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed. The product is isolated by extraction and purified by chromatography.
Oxidation to 3-Formylbenzenesulfonamide
The bromomethyl group can be oxidized to a formyl group, providing access to 3-formylbenzenesulfonamide, another valuable synthetic intermediate. Several methods are available for this transformation, including the Sommelet reaction and the Hass-Bender oxidation.
Reaction Pathway for Oxidation of Bromomethyl Group
Caption: Oxidation of the bromomethyl group to a formyl group.
Experimental Protocol: Sommelet Reaction (General)
The Sommelet reaction involves the reaction of a benzyl halide with hexamine, followed by hydrolysis to yield the corresponding aldehyde.
Experimental Protocol: Hass-Bender Oxidation (General)
The Hass-Bender oxidation utilizes the sodium salt of 2-nitropropane to convert a benzyl halide to a benzaldehyde[2].
Applications in Drug Discovery and Development
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of drugs with diverse therapeutic applications. This compound serves as a key starting material for the synthesis of novel sulfonamide-based inhibitors targeting various enzymes.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding group for CA inhibitors. The reactive bromomethyl group of this compound allows for the introduction of various side chains ("tails") that can interact with the enzyme's active site, leading to potent and selective inhibitors. The synthesis of novel benzenesulfonamide derivatives for use as carbonic anhydrase inhibitors is a well-established area of research[3][4].
Kinase Inhibitors
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors have become a major class of targeted cancer therapies. The benzenesulfonamide scaffold has been incorporated into numerous kinase inhibitors. This compound provides a convenient starting point for the synthesis of libraries of potential kinase inhibitors by reacting it with various nucleophiles to introduce diverse chemical functionalities that can target the ATP-binding site or allosteric pockets of kinases[5][6][7].
Signaling Pathway Inhibition by a Synthesized Kinase Inhibitor
Caption: General mechanism of kinase inhibition by a synthesized inhibitor.
Conclusion
This compound is a highly valuable and reactive building block in modern organic and medicinal chemistry. The electrophilic nature of its bromomethyl group allows for a wide range of nucleophilic substitution reactions, enabling the facile synthesis of a diverse library of substituted benzenesulfonamide derivatives. This reactivity, coupled with the proven pharmacological importance of the sulfonamide moiety, makes this compound a key intermediate in the development of novel therapeutic agents, particularly in the design of potent and selective enzyme inhibitors. The experimental methodologies and reactivity patterns outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile molecule.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. US11312682B2 - Selective inhibitors of carbonic anhydrase - Google Patents [patents.google.com]
- 3. WO2003013655A2 - Carbonic anhydrase inhibitors - Google Patents [patents.google.com]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sulfonamide-Containing Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides, a class of synthetic organic compounds characterized by the presence of a sulfonyl group connected to an amine, have been a cornerstone of medicinal chemistry for decades.[1][2] Their journey began with the discovery of Prontosil, the first commercially available antibacterial agent, which revolutionized the treatment of bacterial infections before the advent of penicillin.[3] Beyond their well-established antimicrobial properties, the sulfonamide scaffold has proven to be remarkably versatile, leading to the development of drugs with a wide array of therapeutic applications. These include diuretics, antidiabetic agents, anticonvulsants, anti-inflammatory drugs, and anticancer therapies.[2][4][5]
The enduring relevance of sulfonamides in modern drug discovery stems from their favorable physicochemical properties, synthetic accessibility, and their ability to bind to a variety of biological targets with high affinity.[6][7] This technical guide provides a comprehensive overview of sulfonamide-containing organic compounds, covering their synthesis, mechanisms of action, therapeutic applications, and the experimental protocols used to evaluate their biological activity.
Synthesis of Sulfonamide-Containing Organic Compounds
The most prevalent method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[8][9] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol: Synthesis from Sulfonyl Chlorides and Amines
Materials:
-
Aryl or alkyl sulfonyl chloride
-
Primary or secondary amine
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Base (e.g., triethylamine, pyridine)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve the sulfonyl chloride (1 mmol) in the anhydrous solvent (15 mL) in a round-bottom flask equipped with a magnetic stir bar.[10]
-
Slowly add the amine (1 mmol) to the solution.[10]
-
Add the base (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or reflux for 1-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.[10]
-
The crude product can then be purified by recrystallization or silica gel chromatography.[10]
Purification by Recrystallization
Principle: Recrystallization is a purification technique for solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system.[7][11]
General Protocol:
-
Solvent Selection: Choose a solvent in which the sulfonamide is highly soluble at elevated temperatures and poorly soluble at room temperature.
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of the boiling solvent.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]
-
Hot Filtration: If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[12]
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[12]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[3]
Synthesis Workflow Diagram```dot
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
3.1.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. [13] Materials:
-
Test sulfonamide compounds
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure (Broth Microdilution):
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and dilute it to a final concentration of about 5 x 10⁵ CFU/mL in each well. [13]2. Serial Dilution: Perform a two-fold serial dilution of the sulfonamide compound in MHB in a 96-well plate. [14]3. Inoculation: Add the standardized bacterial inoculum to each well. [13]4. Incubation: Incubate the plate at 35-37°C for 16-20 hours. [13]5. MIC Determination: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth. [13]
3.1.3. Quantitative Data: MIC Values of Sulfonamides
| Sulfonamide Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Compound 1a | 64 - 512 | - | [15] |
| Compound 1b | 64 - 256 | - | [15] |
| Sulfamethoxazole | >256 | >256 | [16] |
| Sulfadiazine | >256 | >256 | [16] |
Carbonic Anhydrase Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. [4][17]This inhibitory activity is the basis for their use as diuretics, antiglaucoma agents, and in the treatment of certain cancers. [18]
3.2.1. Mechanism of Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by sulfonamides.
3.2.2. Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. [4][17] Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
Sulfonamide inhibitor stock solution
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Microplate reader
Procedure:
-
Add the hCA enzyme solution to the wells of a microplate. [17]2. Add varying concentrations of the sulfonamide inhibitor and pre-incubate for 10-15 minutes at room temperature. [4][17]3. Initiate the reaction by adding the p-NPA substrate.
-
Monitor the formation of the yellow product, p-nitrophenol, by measuring the absorbance at 400 nm over time. [17]5. Calculate the rate of reaction and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
3.2.3. Quantitative Data: Carbonic Anhydrase Inhibition
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| Acetazolamide | 250 | 12.1 | 25 | 5.7 | [19] |
| Compound 15 | 725.6 | 3.3 | 6.6 | 80.5 | [19] |
| Compound 1-7 (Range) | 68.4 - 458.1 | 62.8 - 153.7 | - | 55.4 - 113.2 | [20] |
| Biphenyl/Benzylphenyl Sulfonamides (Range) | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 | [21] |
Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition
Certain sulfonamide derivatives, such as celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. [6]By selectively inhibiting COX-2 over the constitutively expressed COX-1, these drugs reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
3.3.1. Experimental Protocol: COX-2 Inhibition Assay
A common method is a fluorometric assay that detects the prostaglandin G2 produced by the COX enzyme. [22] Materials:
-
COX-2 inhibitor screening kit (containing recombinant COX-2, buffer, probe, cofactor, and arachidonic acid)
-
Test sulfonamide compounds
-
96-well plate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mix containing the COX assay buffer, cofactor, and probe.
-
Add the reaction mix to the wells of a 96-well plate.
-
Add the test sulfonamide inhibitor to the designated wells.
-
Add the recombinant COX-2 enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm. [22]7. Calculate the percentage of inhibition and the IC50 value.
3.3.2. Quantitative Data: COX-2 Inhibition
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 0.052 | >10 | >192 | [23] |
| PYZ16 | 0.52 | 5.58 | 10.73 | [6] |
| PYZ20 | 0.33 | >10 | >30 | [23] |
| Compound 8a | 0.1 | >100 | >1000 | [24] |
Pharmacokinetics of Sulfonamides
The pharmacokinetic properties of sulfonamides, including their absorption, distribution, metabolism, and excretion (ADME), vary significantly among different derivatives. [25][26]Most are well-absorbed orally and are distributed throughout the body. [25]Metabolism primarily occurs in the liver, mainly through acetylation, and excretion is predominantly via the kidneys. [26]
Table of Pharmacokinetic Parameters
| Drug | Half-life (t½) (hours) | Protein Binding (%) | Volume of Distribution (Vd) (L/kg) | Reference |
| Sulfamethoxazole | 10-12 | 60-70 | 0.2 | [27] |
| Sulfisoxazole | 5-7 | 85 | 0.16 | [27] |
| Sulfadiazine | 10-17 | 20-55 | 0.2-0.4 | [27] |
| Sulfasalazine | 5-10 | >99 | - | [25] |
Note: These values are approximate and can vary based on individual patient factors.
Conclusion
Sulfonamide-containing organic compounds represent a remarkably successful and enduring class of therapeutic agents. Their synthetic tractability, diverse biological activities, and well-understood mechanisms of action continue to make them attractive scaffolds for drug discovery and development. From their initial role as groundbreaking antibacterials to their current applications in a multitude of disease areas, sulfonamides have consistently demonstrated their therapeutic potential. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and scientists working to explore and expand the therapeutic utility of this versatile chemical class. As our understanding of disease pathways deepens, it is likely that novel sulfonamide derivatives will continue to emerge as important tools in the fight against a wide range of human ailments.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LabXchange [labxchange.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. amherst.edu [amherst.edu]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. jocpr.com [jocpr.com]
- 16. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. research.aalto.fi [research.aalto.fi]
- 24. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pharmacylibrary.com [pharmacylibrary.com]
In-Depth Technical Guide: Safety and Handling of 3-Bromomethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromomethylbenzenesulfonamide, a key reagent in synthetic chemistry. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Pictogram:
Physical and Chemical Properties
| Property | Value |
| CAS Number | 220798-52-7 |
| Molecular Formula | C7H8BrNO2S |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Toxicological Information
Detailed toxicological studies for this compound are limited. The available data indicates the following:
| Toxicological Endpoint | Result |
| Acute Toxicity | Data not available |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory or Skin Sensitization | Data not available |
| Germ Cell Mutagenicity | Data not available |
| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP. No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens. |
| Reproductive Toxicity | Data not available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available |
| Aspiration Hazard | Data not available |
Safe Handling and Storage Workflow
The following diagram outlines the essential steps for the safe handling and storage of this compound.
Caption: Safe handling workflow for this compound.
Experimental Protocols: Safe Handling Procedures
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear compatible chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[1]
-
Respiratory Protection: Use only in a well-ventilated area.[1] If dusts are generated, a NIOSH-approved respirator may be required.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Ensure eyewash stations and safety showers are readily accessible.[3]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][4] If skin irritation persists, get medical advice/attention.[1] |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4] |
Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel to a safe area.[4] Avoid dust formation and contact with the substance.[4] Wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Carefully sweep up and shovel the spilled material into a suitable, closed container for disposal.[3][4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
Disposal Considerations
-
Dispose of this chemical and its container at a licensed chemical destruction plant.[5][6]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]
-
Do not discharge into sewer systems.[5]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[5]
Regulatory Information
-
TSCA: This product may be subject to the Toxic Substances Control Act (TSCA) and its regulations. Users should ensure compliance with all applicable regulations.
This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Bromomethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the nucleophilic substitution of 3-bromomethylbenzenesulfonamide with various nucleophiles, including amines, thiols, and phenols. The resulting 3-substituted-methylbenzenesulfonamide derivatives are valuable scaffolds in medicinal chemistry, notably as inhibitors of carbonic anhydrases and other enzymes implicated in various diseases.
Introduction
This compound is a versatile bifunctional reagent featuring a reactive benzylic bromide for nucleophilic substitution and a sulfonamide group, a key pharmacophore in numerous clinically approved drugs. The ability to readily introduce diverse functionalities at the benzylic position via S_N2 reactions makes this compound an attractive starting material for the synthesis of compound libraries for drug discovery and development. The sulfonamide moiety can act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases (CAs), making the derivatives potent and potentially selective inhibitors. The synthesized compounds have potential applications in treating glaucoma, epilepsy, and certain types of cancer.[1][2]
General Reaction Scheme
The fundamental reaction involves the displacement of the bromide ion from this compound by a nucleophile (Nu-H), typically in the presence of a base.
Experimental Protocols
The following protocols outline the general procedures for the nucleophilic substitution of this compound with amines, thiols, and phenols. Optimization of reaction conditions (temperature, time, solvent, and base) may be necessary for specific substrates.
Protocol 1: Synthesis of 3-((Amino)methyl)benzenesulfonamide Derivatives
This protocol describes the reaction with primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the primary or secondary amine (1.1 - 1.5 eq) and potassium carbonate (2.0 eq).
-
Add DMF to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Stir the reaction mixture at 60 °C for 30 minutes or until completion as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 3-((amino)methyl)benzenesulfonamide derivative.
Protocol 2: Synthesis of 3-((Alkylthio/Arylthio)methyl)benzenesulfonamide Derivatives
This protocol details the reaction with thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or ethanol
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in DMF or ethanol.
-
Add the base (K₂CO₃, 2.0 eq or NaOH, 1.2 eq) and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the pure 3-((alkylthio/arylthio)methyl)benzenesulfonamide.
Protocol 3: Synthesis of 3-((Aryloxy/Alkyloxy)methyl)benzenesulfonamide Derivatives (Williamson Ether Synthesis)
This protocol describes the reaction with phenols or alcohols.
Materials:
-
This compound
-
Phenol or alcohol (e.g., 4-methylphenol)
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the phenol or alcohol (1.1 eq) and dissolve it in DMF or acetone.
-
Add the base (NaOH, 1.2 eq or K₂CO₃, 2.0 eq) and stir for 15-30 minutes at room temperature to form the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.[3]
-
After cooling to room temperature, pour the reaction mixture into water.
-
Acidify the aqueous solution with 1 M HCl to a pH of ~2-3.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ether derivative.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles, based on analogous reactions of benzylic halides.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amines | ||||||
| Benzylamine | K₂CO₃ | DMF | 60 | 0.5 | ~90 (estimated) | [4] |
| Piperidine | K₂CO₃ | DMF | 60 | 0.5 | ~85-95 (estimated) | [5] |
| Thiols | ||||||
| Thiophenol | K₂CO₃ | DMF | 25 | 1 | ~90 (estimated) | [4] |
| Benzyl mercaptan | NaOH | Ethanol | 25 | 2 | ~85-95 (estimated) | N/A |
| Phenols/Alcohols | ||||||
| 4-Methylphenol | NaOH | Acetone | Reflux | 4 | ~80-90 (estimated) | [3] |
| Ethanol | NaH | THF | 25 | 2 | ~85-95 (estimated) | [6][7][8][9] |
Note: Yields are estimated based on typical Williamson ether synthesis and related nucleophilic substitution reactions, as specific data for this compound was limited in the searched literature.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of 3-substituted-methylbenzenesulfonamide derivatives.
Signaling Pathway Inhibition
Caption: Inhibition of carbonic anhydrase by 3-substituted-methylbenzenesulfonamide derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of Novel Sulfonamides Using 3-Bromomethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel sulfonamide derivatives using 3-bromomethylbenzenesulfonamide as a versatile starting material. The methodologies outlined herein are designed for the efficient generation of chemical libraries for structure-activity relationship (SAR) studies, crucial for modern drug discovery.
Introduction
Sulfonamides are a cornerstone class of therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] Their mechanism of action often involves the competitive inhibition of key enzymes.[3][4] The benzenesulfonamide moiety is a well-established pharmacophore, and its derivatization is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles.
This compound is an ideal scaffold for this purpose. It features:
-
A primary sulfonamide group (-SO₂NH₂) essential for interaction with many biological targets.
-
A reactive bromomethyl group (-CH₂Br) at the meta-position, which serves as an electrophilic handle for facile introduction of diverse chemical functionalities via nucleophilic substitution.
This allows for the systematic modification of the molecule to explore new chemical space and develop novel drug candidates.
Principle of Synthesis: Nucleophilic Substitution
The primary synthetic route involves a bimolecular nucleophilic substitution (Sₙ2) reaction. An electron-rich nucleophile (Nu⁻) attacks the electron-deficient benzylic carbon of the bromomethyl group. This displaces the bromide ion, which is an excellent leaving group, resulting in the formation of a new covalent bond.[5][6][7] This reaction is typically performed in a polar aprotic solvent to facilitate the Sₙ2 mechanism and often includes a weak, non-nucleophilic base to quench any HBr formed, especially when using primary or secondary amine nucleophiles.
Experimental Protocols
Protocol 1: General Synthesis of Novel Sulfonamide Derivatives
This protocol describes a general method for the N-alkylation of primary or secondary amines with this compound.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine Nucleophile (e.g., piperidine, morpholine, aniline) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and TLC equipment
Procedure:
-
In a round-bottom flask, dissolve the amine nucleophile (1.1 equiv) and potassium carbonate (2.0 equiv) in anhydrous acetonitrile (approx. 10 mL per 1 mmol of the limiting reagent).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equiv) to the flask.
-
Allow the reaction to stir at room temperature for 8-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and water. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.
Protocol 2: Product Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.[3][4][8]
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure by identifying characteristic peaks. The disappearance of the singlet for the -CH₂Br protons (approx. δ 4.5 ppm) and the appearance of a new singlet for the -CH₂-N protons (typically δ 3.5-4.2 ppm) are indicative of a successful reaction.[8][9]
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.[4]
-
Infrared (IR) Spectroscopy: Identify key functional groups. Characteristic stretches include those for N-H (approx. 3300-3400 cm⁻¹) and the asymmetric and symmetric S=O stretches of the sulfonamide group (approx. 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively).[4][9]
Data Presentation
Quantitative data from the synthesis and biological evaluation should be organized for clear comparison. The table below serves as a template for presenting results from a library of synthesized compounds.
| Compound ID | Nucleophile | Yield (%) | MIC vs. E. coli (µg/mL)[9][10] | IC₅₀ Carbonic Anhydrase II (nM) |
| NS-01 | Piperidine | 85 | 15.6 | 158 |
| NS-02 | Morpholine | 89 | 31.2 | 205 |
| NS-03 | Aniline | 72 | 62.5 | 98 |
| NS-04 | 4-Methylpiperazine | 81 | 7.8 | 112 |
| NS-05 | Thiomorpholine | 86 | 15.6 | 130 |
Note: Biological activity values are representative and should be determined experimentally for each novel compound.
Visualizations
Experimental Workflow
The logical flow from starting materials to biological evaluation is a critical component of the drug discovery process.
Caption: General workflow for synthesis and evaluation.
Mechanism of Action: Folic Acid Pathway Inhibition
A primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][4]
Caption: Inhibition of bacterial folic acid synthesis.
References
- 1. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting [labster.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Bromomethylbenzenesulfonamide in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromomethylbenzenesulfonamide is a versatile chemical intermediate poised for application in the synthesis of a diverse array of enzyme inhibitors. The inherent reactivity of the bromomethyl group allows for its strategic incorporation into various molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) in drug discovery. This document provides detailed protocols for the synthesis of carbonic anhydrase, matrix metalloproteinase, and kinase inhibitors, leveraging this compound as a key building block. Furthermore, it compiles quantitative data on related benzenesulfonamide inhibitors and visualizes the relevant biological signaling pathways to provide a comprehensive resource for researchers in the field.
Introduction
The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to act as a zinc-binding group has made it particularly effective in targeting metalloenzymes such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). Additionally, the sulfonamide group can participate in crucial hydrogen bonding interactions within the active sites of various enzymes, including kinases.
This compound, with its reactive benzylic bromide, serves as an excellent electrophilic precursor for the introduction of the benzenesulfonamide pharmacophore onto nucleophile-containing fragments. This "tail" approach allows for the systematic modification of inhibitor candidates to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
General Synthetic Scheme for N-Substituted 3-(Aminomethyl)benzenesulfonamide Derivatives
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic substitution by primary and secondary amines. This reaction provides a straightforward method for linking the benzenesulfonamide core to a wide variety of chemical moieties.
Reaction:
General Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq), to the solution to act as a scavenger for the HBr byproduct.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 3-(aminomethyl)benzenesulfonamide derivative.
This general protocol can be adapted for the synthesis of inhibitors for various enzyme classes by selecting the appropriate amine-containing fragment.
Application in Enzyme Inhibitor Synthesis
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Several CA isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer, making them attractive therapeutic targets. The sulfonamide group is a classic zinc-binding motif for CA inhibitors.
Experimental Workflow for Carbonic Anhydrase Inhibitor Synthesis:
Caption: Workflow for synthesizing and testing carbonic anhydrase inhibitors.
Signaling Pathway of Carbonic Anhydrase IX in Hypoxic Tumors:
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of carbonic anhydrase IX (CA IX). CA IX, a transmembrane protein, catalyzes the extracellular conversion of CO2 to bicarbonate and a proton. This contributes to the acidification of the tumor microenvironment while maintaining a more alkaline intracellular pH, promoting tumor cell survival and proliferation.[1][2]
Caption: Hypoxia-induced CA IX signaling pathway in cancer cells.
Quantitative Data for Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors:
| Compound Class | Target Isoform(s) | Ki (nM) | Reference |
| Heteroaryl-N-carbonylbenzenesulfonamides | hCA IX | < 10 | [3] |
| Schiff bases of benzenesulfonamide | hCA IX, hCA XII | 5.4 - 91.5 | [4] |
| Sulfonyl semicarbazides | hCA XII | 0.59 - 0.79 | [5] |
| N-substituted-β-d-glucosamine benzenesulfonamides | hCA IX | 10.01 | [6] |
| Triazole benzenesulfonamides | hCA IX, hCA XII | 25 - 80 (IC50) | [7] |
Matrix Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is associated with cancer invasion and metastasis. The sulfonamide group can chelate the catalytic zinc ion in the active site of MMPs.
Experimental Workflow for MMP Inhibitor Synthesis:
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromomethylbenzenesulfonamide as a Thiol-Reactive Tag for Fluorescent Detection
Disclaimer: The following application notes describe a hypothetical use of 3-Bromomethylbenzenesulfonamide as a labeling agent for indirect fluorescent detection. Currently, there is no established scientific literature demonstrating that this compound is itself a fluorescent molecule or a standard fluorescent labeling agent. The protocols and data presented are illustrative, based on the known reactivity of its chemical groups and established biochemical techniques.
Introduction
In biological research, the specific detection and visualization of proteins and other biomolecules are crucial.[1] Fluorescent labeling is a cornerstone technique in this field, enabling researchers to study molecular localization, dynamics, and interactions within cells and tissues.[2][3] While direct fluorescent labeling attaches a fluorophore to the target molecule, indirect methods utilize a primary non-fluorescent tag that is subsequently recognized by a fluorescently labeled detection molecule, such as an antibody. This approach can offer signal amplification and greater flexibility.
This compound possesses a highly reactive bromomethyl group, which can form stable covalent bonds with nucleophilic residues in biomolecules, particularly the thiol group of cysteine residues in proteins.[4][5] Although the benzenesulfonamide moiety itself is not fluorescent, it can serve as a small, specific antigenic determinant (a hapten) that can be recognized by a specific antibody. This application note details a hypothetical workflow for using this compound as a thiol-reactive protein tag for subsequent detection using indirect immunofluorescence.
Principle of the Method
The application of this compound as a labeling agent follows a two-stage process:
-
Covalent Labeling: The target protein is incubated with this compound. The electrophilic carbon of the bromomethyl group undergoes a nucleophilic substitution reaction with the thiol group of cysteine residues, forming a stable thioether bond. This covalently attaches the benzenesulfonamide tag to the protein.
-
Indirect Fluorescent Detection: The tagged protein is then detected using a primary antibody that specifically recognizes the benzenesulfonamide moiety. This primary antibody is subsequently visualized using a secondary antibody conjugated to a fluorophore (e.g., FITC, Alexa Fluor dyes). This indirect approach allows for signal amplification, as multiple secondary antibodies can bind to a single primary antibody.
This method can be adapted for various platforms, including Western blotting and immunofluorescence microscopy, to detect and localize the labeled proteins.
Data Presentation
The following tables summarize hypothetical quantitative data for the labeling of Bovine Serum Albumin (BSA) with this compound and its subsequent detection.
Table 1: Labeling Efficiency of BSA with this compound
| Parameter | Value | Conditions |
| Molar Ratio (Reagent:Protein) | 20:1 | 1 mg/mL BSA, pH 8.0, 4°C, 12 hours |
| Labeling Efficiency | ~85% | Determined by mass spectrometry |
| Degree of Labeling (DOL) | 1-2 tags per BSA molecule | BSA has one free cysteine residue |
Table 2: Spectroscopic Properties of a Common Secondary Antibody Fluorophore
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| Alexa Fluor 488 | 495 | 519 | 0.92 |
| Cy3 | 550 | 570 | 0.15 |
| Alexa Fluor 647 | 650 | 668 | 0.33 |
Experimental Protocols
Protocol 1: Covalent Labeling of a Protein with this compound
This protocol describes the labeling of a model protein, Bovine Serum Albumin (BSA), which contains a free cysteine residue.
Materials:
-
Protein solution (e.g., 10 mg/mL BSA in PBS, pH 7.4)
-
This compound
-
Dimethylformamide (DMF)
-
Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
PD-10 desalting column (or similar)
Procedure:
-
Prepare the Labeling Reagent: Dissolve this compound in DMF to a final concentration of 10 mM.
-
Prepare the Protein: Dilute the protein solution to a final concentration of 1-2 mg/mL in ice-cold Labeling Buffer.
-
Reaction: Add the 10 mM this compound solution to the protein solution to achieve a 20-fold molar excess of the reagent over the protein.
-
Incubation: Incubate the reaction mixture for 12-18 hours at 4°C with gentle stirring.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted labeling reagent. Incubate for 1 hour at 4°C.
-
Purification: Remove the unreacted label and byproducts by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the protein concentration and the degree of labeling using UV-Vis spectrophotometry and mass spectrometry. Store the labeled protein at -20°C or -80°C.
Protocol 2: Detection of Labeled Protein by Indirect Immunofluorescence Microscopy
This protocol outlines the procedure for staining cells containing the tagged protein.
Materials:
-
Cells grown on coverslips, fixed and permeabilized
-
Blocking Buffer: PBS with 5% BSA and 0.1% Tween-20
-
Primary Antibody: Mouse anti-benzenesulfonamide antibody (hypothetical)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI
-
Mounting Medium
Procedure:
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-benzenesulfonamide antibody in Blocking Buffer (e.g., 1:500 dilution). Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer (e.g., 1:1000 dilution). Incubate the coverslips in the dark for 1 hour at room temperature.
-
Nuclear Staining: Wash as in step 4. Incubate with DAPI solution for 5 minutes to stain the cell nuclei.
-
Mounting and Imaging: Wash the coverslips a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the slides using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
Application Notes and Protocols: 3-Bromomethylbenzenesulfonamide as a Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromomethylbenzenesulfonamide is a heterobifunctional linker candidate for bioconjugation. Its chemical structure consists of a benzenesulfonamide group and a reactive bromomethyl group. The bromomethyl group serves as an electrophilic handle for covalent modification of nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues.[1][2] The benzenesulfonamide moiety provides a stable, rigid aromatic spacer. This linker is suitable for applications where a stable, non-cleavable linkage is desired, such as in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and immobilized proteins for affinity chromatography.
The primary mechanism of conjugation involves the alkylation of a cysteine thiol by the bromomethyl group, forming a stable thioether bond.[1][2] This reaction is generally specific to cysteine residues under controlled pH conditions.
Key Applications
-
Antibody-Drug Conjugate (ADC) Synthesis: Covalent attachment of cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.
-
Protein Labeling: Introduction of fluorescent dyes, biotin, or other reporter molecules for detection and imaging.
-
Surface Immobilization: Covalent attachment of proteins to solid supports for applications such as affinity chromatography or biosensors.
-
Peptide Modification: Site-specific modification of peptides to enhance their therapeutic properties.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₇H₈BrNO₂S |
| Molecular Weight | 250.12 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (DMSO, DMF) |
| Reactive Group | Bromomethyl (-CH₂Br) |
| Target Functional Group | Thiol (-SH) of Cysteine |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound Linker
This protocol describes a general method for conjugating a thiol-containing payload to a protein with accessible cysteine residues using this compound.
Materials:
-
Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.0-7.5
-
This compound
-
Thiol-containing payload (e.g., a cytotoxic drug or fluorescent dye with a free thiol)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Desalting columns (e.g., PD-10)
-
Reaction buffers:
-
Conjugation Buffer: PBS, pH 7.2, with 5 mM EDTA
-
Quenching Solution: 1 M N-acetylcysteine in PBS
-
-
Analytical equipment: UV-Vis spectrophotometer, HPLC-SEC (Size Exclusion Chromatography), LC-MS (Liquid Chromatography-Mass Spectrometry)
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
If conjugating to interchain cysteines of an antibody, partial reduction of disulfide bonds is required.
-
Dissolve the antibody in Conjugation Buffer to a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
Remove excess TCEP using a desalting column, exchanging the buffer to fresh, degassed Conjugation Buffer.
-
-
Linker-Payload Preparation:
-
Dissolve this compound and a 1.1-fold molar excess of the thiol-containing payload in DMSO or DMF.
-
Add a suitable base (e.g., diisopropylethylamine, DIPEA, 2-fold molar excess) to facilitate the reaction between the thiol and the bromomethyl group.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the linker-payload conjugate.
-
The crude linker-payload solution can often be used directly in the next step.
-
-
Conjugation Reaction:
-
To the prepared protein solution, add a 5 to 20-fold molar excess of the linker-payload solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of the Quenching Solution (N-acetylcysteine) to react with any unreacted linker-payload.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Bioconjugate:
-
Remove unreacted linker-payload and quenching agent by size exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the Bioconjugate:
-
Protein Concentration: Measure the absorbance at 280 nm using a UV-Vis spectrophotometer.
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per antibody using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or LC-MS.
-
Aggregation: Assess the level of aggregation using HPLC-SEC.
-
Purity: Analyze the purity of the conjugate by SDS-PAGE.
-
Illustrative Quantitative Data
The following table presents hypothetical data for the conjugation of a model antibody (mAb) with a fluorescent dye payload using the this compound linker.
| Parameter | Result | Method |
| Protein Concentration | 4.5 mg/mL | UV-Vis (A280) |
| Average DAR | 3.8 | HIC-HPLC |
| Monomer Purity | >95% | SEC-HPLC |
| Conjugation Yield | 75% | Protein Recovery |
| In Vitro Serum Stability | >90% intact after 7 days | LC-MS |
Visualizations
Reaction Mechanism
Caption: Cysteine alkylation by this compound.
Experimental Workflow
Caption: Workflow for bioconjugation using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient protein reduction | Optimize TCEP concentration and incubation time. Ensure buffers are degassed to prevent re-oxidation of thiols. |
| Low reactivity of the linker-payload | Increase the molar excess of the linker-payload. Increase reaction time or temperature. | |
| High Aggregation | Hydrophobic nature of the payload or linker | Reduce the final concentration of organic solvent. Perform conjugation at a lower temperature (4°C). |
| Over-reduction of the protein | Decrease TCEP concentration or reduction time. | |
| Low DAR | Insufficient accessible cysteine residues | Ensure complete reduction of target disulfides. Increase the molar excess of the linker-payload. |
| High DAR / Heterogeneity | Non-specific labeling | Optimize reaction pH to be closer to 7.0 to favor cysteine reactivity over other nucleophiles. |
Conclusion
This compound presents a viable, albeit not widely documented, option for creating stable bioconjugates through cysteine-specific alkylation. The protocols and data provided herein offer a foundational framework for researchers to explore its potential in their specific applications. As with any bioconjugation strategy, optimization of reaction conditions is critical to achieving the desired product with high yield, purity, and stability.
References
Applikations- und Protokollhinweise: Derivatisierung von Aminen und Thiolen mit 3-Brommethylbenzolsulfonamid für die HPLC-Analyse
Anwendungsgebiet: Hochleistungsflüssigkeitschromatographie (HPLC) zur Quantifizierung von primären, sekundären Aminen und Thiolen in der pharmazeutischen und chemischen Analyse.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die quantitative Analyse von niedermolekularen Aminen und Thiolen mittels Hochleistungsflüssigkeitschromatographie (HPLC) stellt oft eine Herausforderung dar. Viele dieser Verbindungen besitzen keine oder nur schwache Chromophore, was eine empfindliche Detektion mittels UV-Vis- oder Fluoreszenzdetektoren erschwert. Eine chemische Derivatisierung vor der chromatographischen Trennung ist eine gängige Strategie, um diese Limitierung zu überwinden. Durch die Einführung einer geeigneten Markierungsgruppe (Tag) in das Analytmolekül können die Nachweisempfindlichkeit und die chromatographischen Eigenschaften verbessert werden.
3-Brommethylbenzolsulfonamid ist ein vielversprechendes Derivatisierungsreagenz, das eine reaktive Brommethylgruppe für die Alkylierung von nukleophilen Amino- und Thiolgruppen sowie eine Sulfonamid-Struktur enthält, die als Chromophor für die UV-Detektion dient. Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von Aminen und Thiolen mit 3-Brommethylbenzolsulfonamid für die quantitative Analyse mittels RP-HPLC.
Prinzip der Derivatisierung
Die Derivatisierung von Aminen und Thiolen mit 3-Brommethylbenzolsulfonamid basiert auf einer nukleophilen Substitutionsreaktion (SN2). Die nukleophile Amino- (-NH2, -NHR) oder Thiolgruppe (-SH) des Analyten greift das elektrophile Kohlenstoffatom der Brommethylgruppe des Reagenzes an. Dies führt zur Bildung einer stabilen kovalenten Bindung und zur Abspaltung von Bromid. Die Reaktion wird typischerweise unter basischen Bedingungen durchgeführt, um die Nukleophilie der Amino- oder Thiolgruppe durch Deprotonierung zu erhöhen.
Abbildung 1: Reaktionsschema der Derivatisierung.
Experimentelle Protokolle
Die folgenden Protokolle bieten eine empfohlene Vorgehensweise für die Derivatisierung und anschließende HPLC-Analyse. Eine Methodenoptimierung kann für spezifische Analyten und Matrices erforderlich sein.
Benötigte Materialien und Reagenzien
-
Reagenzien:
-
3-Brommethylbenzolsulfonamid (≥98 % Reinheit)
-
Acetonitril (HPLC-Qualität)
-
Methanol (HPLC-Qualität)
-
Wasser (HPLC-Qualität, z.B. Milli-Q)
-
Borsäure (H₃BO₃)
-
Natriumhydroxid (NaOH)
-
Salzsäure (HCl)
-
Analytstandards (Amine, Thiole)
-
-
Geräte:
-
HPLC-System mit UV- oder Diodenarray-Detektor (DAD)
-
Analytische Waage
-
pH-Meter
-
Thermoblock oder Wasserbad
-
Vortexmischer
-
Zentrifuge
-
Spritzenfilter (z.B. 0,22 µm PTFE)
-
HPLC-Vials
-
Vorbereitung der Lösungen
| Lösung | Herstellung | Lagerung |
| Derivatisierungsreagenz (10 mM) | Lösen Sie 26,6 mg 3-Brommethylbenzolsulfonamid in 10 mL Acetonitril. | Täglich frisch ansetzen, lichtgeschützt bei 4 °C lagern. |
| Boratpuffer (0,1 M, pH 9,0) | Lösen Sie 0,618 g Borsäure in 90 mL Wasser. Stellen Sie den pH-Wert mit 1 M NaOH auf 9,0 ein und füllen Sie mit Wasser auf 100 mL auf. | Bei 4 °C bis zu einer Woche haltbar. |
| Stopplösung (0,1 M HCl) | Verdünnen Sie konzentrierte Salzsäure entsprechend mit Wasser. | Bei Raumtemperatur stabil. |
| Standard-Stammlösungen (1 mg/mL) | Lösen Sie die entsprechenden Analyten in Wasser oder einem geeigneten organischen Lösungsmittel. | Lagerbedingungen sind analytabhängig. |
| Arbeitsstandards | Verdünnen Sie die Stammlösungen mit Wasser auf die gewünschten Konzentrationen (z.B. 1-100 µg/mL). | Täglich frisch ansetzen. |
Derivatisierungsprozedur
Abbildung 2: Workflow des Derivatisierungsprotokolls.
HPLC-Analyse
Die folgenden chromatographischen Bedingungen dienen als Ausgangspunkt und sollten für die spezifische Anwendung optimiert werden.
| Parameter | Empfohlene Einstellung |
| Säule | C18-Umkehrphasensäule (z.B. 4,6 x 150 mm, 5 µm) |
| Mobile Phase A | Wasser mit 0,1 % Ameisensäure |
| Mobile Phase B | Acetonitril mit 0,1 % Ameisensäure |
| Gradient | 0-2 min: 20 % B2-15 min: 20 % -> 80 % B15-17 min: 80 % B17-18 min: 80 % -> 20 % B18-25 min: 20 % B (Äquilibrierung) |
| Flussrate | 1,0 mL/min |
| Säulentemperatur | 30 °C |
| Injektionsvolumen | 10 µL |
| Detektor | UV-Detektor oder DAD |
| Wellenlänge | 254 nm (empfohlener Startwert, Optimierung mittels Spektrum empfohlen) |
Ergebnisse und Diskussion
Die Derivatisierung mit 3-Brommethylbenzolsulfonamid führt zu stabilen Derivaten mit guten chromatographischen Eigenschaften auf C18-Säulen. Die Sulfonamidgruppe bietet eine ausreichende UV-Absorption für eine empfindliche Detektion bei Wellenlängen um 254 nm. Die Retentionszeiten der Derivate hängen von der Polarität des ursprünglichen Analyten ab, wobei hydrophobere Amine und Thiole tendenziell später eluieren.
Vorteile der Methode:
Abbildung 3: Vorteile der Derivatisierungsmethode.
Limitierungen und Optimierung:
-
Reaktionskinetik: Die Reaktionszeit und -temperatur können für sterisch gehinderte Amine oder Thiole angepasst werden müssen.
-
Reagenzüberschuss: Ein Überschuss an Derivatisierungsreagenz ist notwendig, um eine vollständige Reaktion sicherzustellen. Der überschüssige Reagenzpeak sollte im Chromatogramm gut von den Analytderivaten getrennt sein.
-
Matrixeffekte: Bei der Analyse komplexer Proben wie biologischer Flüssigkeiten oder Umweltproben ist eine geeignete Probenvorbereitung (z.B. Festphasenextraktion, SPE) erforderlich, um störende Matrixkomponenten zu entfernen.
Zusammenfassung
Die Prä-Säulen-Derivatisierung von primären und sekundären Aminen sowie Thiolen mit 3-Brommethylbenzolsulfonamid ist eine effektive Methode zur Verbesserung ihrer Nachweisbarkeit in der HPLC. Das vorgestellte Protokoll bietet eine solide Grundlage für die Methodenentwicklung und -validierung. Die resultierenden Sulfonamid-Derivate sind stabil und zeigen gute chromatographische Eigenschaften, was eine zuverlässige und empfindliche quantitative Analyse ermöglicht.
Application Notes and Protocols: A Step-by-Step Guide to Alkylation Reactions Using 3-Bromomethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing alkylation reactions with 3-Bromomethylbenzenesulfonamide, a versatile reagent for the synthesis of novel sulfonamide derivatives. The protocols outlined below are designed for research and development purposes and can be adapted for the synthesis of a variety of target molecules with potential applications in drug discovery.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents due to their ability to mimic the transition state of various enzymatic reactions and their favorable pharmacokinetic properties.[1] The introduction of diverse substituents onto the sulfonamide nitrogen via alkylation is a key strategy for modulating the biological activity, selectivity, and physicochemical properties of these compounds. This compound serves as a valuable building block in this context, providing a reactive benzyl bromide moiety for facile alkylation of primary and secondary amines, as well as other nucleophiles. The resulting N-substituted 3-(aminomethyl)benzenesulfonamides are scaffolds of significant interest in the development of inhibitors for enzymes such as carbonic anhydrases and modulators of signaling pathways like the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[2][3]
Reaction Principle
The alkylation reaction with this compound is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocols
This section provides detailed methodologies for the N-alkylation of a generic primary amine with this compound.
Protocol 1: N-Alkylation of a Primary Amine
Objective: To synthesize an N-substituted 3-(aminomethyl)benzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., Benzylamine) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add the primary amine (1.1 eq) to the stirred solution.
-
Add anhydrous potassium carbonate (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-(aminomethyl)benzenesulfonamide.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of an N-alkylated product.
Table 1: Reaction Parameters
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Benzylamine |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile |
| Reaction Temperature | 82°C (Reflux) |
| Reaction Time | 8 hours |
| Yield | ~70-85% (Representative) |
Table 2: Representative Spectroscopic Data for a Model Product: 3-((Benzylamino)methyl)benzenesulfonamide
| Data Type | Description |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.90-7.80 (m, 2H, Ar-H), 7.60-7.50 (m, 2H, Ar-H), 7.40-7.25 (m, 5H, Ar-H), 4.85 (s, 2H, SO₂NH₂), 3.90 (s, 2H, NCH₂), 2.10 (s, 1H, NH). |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 144.5, 140.2, 139.0, 132.5, 129.5, 129.0, 128.8, 128.0, 127.5, 53.5, 53.0. |
| Mass Spec. (ESI) | Calculated for C₁₄H₁₆N₂O₂S [M+H]⁺: 277.10, Found: 277.1. |
Note: The spectroscopic data provided is representative and may vary depending on the specific amine used in the reaction.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the N-alkylation of a primary amine with this compound.
Reaction Mechanism
Caption: Simplified SN2 mechanism for the N-alkylation reaction.
Relevant Signaling Pathway: JAK-STAT
Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of certain sulfonamide derivatives.
Disclaimer
These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization depending on the specific substrates used.
References
- 1. onclive.com [onclive.com]
- 2. Design and Synthesis of New JAK1 Inhibitors based on Sulfonamide- Triazine Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromomethylbenzenesulfonamide and its Analogs in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of benzenesulfonamide-based linkers, including the conceptual application of 3-bromomethylbenzenesulfonamide, in solid-phase organic synthesis (SPOS). The focus is on the "safety-catch" linker strategy, which allows for the synthesis of a wide range of small molecules and peptides with diverse C-terminal functionalization.
Introduction to Benzenesulfonamide-Based Safety-Catch Linkers
Benzenesulfonamide derivatives serve as robust safety-catch linkers in solid-phase organic synthesis. The core principle of a safety-catch linker is its stability to a range of reaction conditions used during the synthesis, followed by a specific chemical activation step that renders it labile for cleavage. This dual-state reactivity provides significant flexibility in the synthetic strategy.
The sulfonamide linker, pioneered by Kenner and further developed by Ellman, is particularly advantageous due to its stability towards both acidic and basic conditions commonly employed in peptide synthesis and other organic transformations. The linkage is activated by N-alkylation of the sulfonamide, which significantly increases the electrophilicity of the acylated carbonyl group, making it susceptible to nucleophilic attack for cleavage.
While this compound itself is not commonly cited as a pre-made linker for solid-phase synthesis, its structural components are representative of this class of linkers. A more typical approach involves immobilizing a benzenesulfonamide moiety onto a solid support, where the bromomethyl group could conceptually serve as the point of attachment to the resin.
The Safety-Catch Mechanism
The general mechanism for a benzenesulfonamide-based safety-catch linker involves three main stages: immobilization, synthesis, and activated cleavage.
-
Immobilization: The initial molecule, typically possessing a carboxylic acid, is coupled to the sulfonamide nitrogen of the resin-bound linker. This forms a stable N-acylsulfonamide bond.
-
Synthesis: The resin-bound molecule can be subjected to various synthetic transformations. The N-acylsulfonamide linkage is resistant to a wide range of reagents, including those used for Fmoc and Boc-based peptide synthesis.
-
Activation and Cleavage: After the synthesis is complete, the sulfonamide nitrogen is alkylated in an "activation" step. This N-alkylation converts the stable amide into a more reactive leaving group. Subsequent treatment with a nucleophile cleaves the product from the solid support. The choice of nucleophile allows for the introduction of diversity at the C-terminus of the synthesized molecule (e.g., amides, esters, carboxylic acids).
A key advantage of this strategy is the ability to introduce a final element of diversity during the cleavage step, expanding the scope of the molecular library being synthesized.
Experimental Protocols
The following protocols are generalized from established procedures for arenesulfonamide safety-catch linkers and can be adapted for specific applications.
3.1. Materials and Reagents
-
Solid Support: Polystyrene resin functionalized with a benzenesulfonamide linker (e.g., sulfamoylbenzamide resin).
-
Starting Material: Carboxylic acid to be immobilized (e.g., Fmoc-protected amino acid).
-
Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC) or similar.
-
Activation Reagent: Iodoacetonitrile or Diazomethane.
-
Cleavage Nucleophile: Amine, alcohol, or hydroxide source.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA).
-
Washing Solvents: DCM, DMF, Methanol (MeOH).
3.2. Protocol 1: Immobilization of a Carboxylic Acid
-
Swell the benzenesulfonamide resin (1.0 g, ~1.0 mmol/g loading) in DCM (10 mL) for 1 hour in a reaction vessel.
-
Drain the solvent.
-
In a separate flask, dissolve the carboxylic acid (3.0 mmol) and DIC (3.0 mmol) in DCM/DMF (1:1, 10 mL).
-
Add the solution to the swollen resin and agitate at room temperature for 12-24 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading efficiency using a suitable analytical method (e.g., Fmoc cleavage quantification by UV-Vis spectroscopy for Fmoc-amino acids).
3.3. Protocol 2: On-Resin Synthesis (Example: Peptide Elongation)
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Drain and wash with DMF (5 x 10 mL).
-
Amino Acid Coupling: In a separate flask, pre-activate the next Fmoc-amino acid (3.0 mmol) with a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF (10 mL). Add this solution to the resin and agitate for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat steps 1-3 for each subsequent amino acid in the sequence.
3.4. Protocol 3: Activation and Cleavage
-
Activation: Swell the resin in DMF (10 mL). Add iodoacetonitrile (5.0 mmol) and DIPEA (5.0 mmol). Agitate the mixture at room temperature for 12 hours.
-
Washing: Drain the activation solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cleavage:
-
For Amides: Treat the activated resin with a solution of the desired amine (10 mmol) in DMF (10 mL) for 12-24 hours.
-
For Esters: Treat the activated resin with a solution of the desired alcohol (10 mmol) and a non-nucleophilic base (e.g., DBU) in a suitable solvent for 12-24 hours.
-
For Carboxylic Acids: Treat the activated resin with a solution of lithium hydroperoxide or a similar reagent.
-
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional solvent (DCM or DMF). Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the crude product as required.
Data Presentation
The following table summarizes representative quantitative data for the use of arenesulfonamide safety-catch linkers in solid-phase synthesis.
| Parameter | Value | Reference |
| Resin Loading | ||
| Loading Capacity | 0.5 - 1.5 mmol/g | [1] |
| Coupling Efficiency (Amino Acids) | >95% | [1] |
| Activation | ||
| Reagent | Iodoacetonitrile | [1] |
| Reaction Time | 12-24 hours | [1] |
| Cleavage | ||
| Nucleophiles | Amines, Amino Acid Esters | [2] |
| Cleavage Yield (with primary amines) | High | [3] |
| Cleavage Yield (with anilines) | Moderate to High | [4] |
Visualizations
Diagram 1: General Workflow for Solid-Phase Synthesis using a Benzenesulfonamide Safety-Catch Linker
Caption: Workflow of SPOS with a safety-catch linker.
Diagram 2: Logical Relationship of the Safety-Catch Linker States
Caption: State transitions of the safety-catch linker.
Conclusion
Benzenesulfonamide-based safety-catch linkers offer a versatile and robust platform for the solid-phase synthesis of diverse molecular libraries. The ability to perform a wide array of chemical transformations on the solid support, followed by a controlled activation and cleavage step, allows for the generation of complex molecules with varied C-terminal functionalities. While this compound itself may not be a standard off-the-shelf linker, the principles of its underlying structure are central to this powerful synthetic strategy. Researchers can leverage these methods to accelerate drug discovery and development programs.
References
Application Notes and Protocols for Reactions Involving 3-Bromomethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key chemical transformations involving 3-Bromomethylbenzenesulfonamide. This versatile reagent serves as a valuable building block in medicinal chemistry and drug discovery, primarily due to its reactive bromomethyl group and the presence of a sulfonamide moiety, a well-known pharmacophore.
Overview of Reactivity
This compound is susceptible to two primary types of reactions, making it a valuable scaffold for the synthesis of diverse compound libraries:
-
Nucleophilic Substitution: The benzylic bromide is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the methylene position.
-
Suzuki Coupling: While the bromomethyl group is the primary site of reactivity for nucleophilic attack, the aromatic ring can, in principle, participate in palladium-catalyzed cross-coupling reactions, although this is less common and would require specific catalytic systems to favor reaction at the aryl-Br bond if it were present, over the more reactive benzyl-Br bond. For the purpose of these notes, we will focus on the more common reactions at the bromomethyl position.
The sulfonamide group is a key feature for biological activity, most notably as an inhibitor of carbonic anhydrases.[1][2][3]
Experimental Protocols
Nucleophilic Substitution with Primary Amines
This protocol describes a general procedure for the synthesis of N-substituted 3-(aminomethyl)benzenesulfonamide derivatives.
Workflow for Nucleophilic Substitution:
Caption: General workflow for the nucleophilic substitution reaction.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted derivative.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid. While this compound itself does not have an aryl bromide, this protocol is highly relevant for analogous structures where the bromine is on the aromatic ring, a common synthetic strategy in medicinal chemistry.
Workflow for Suzuki-Miyaura Coupling:
References
Application Note: Purification of 3-Bromomethylbenzenesulfonamide Reaction Products by Column Chromatography
Introduction
3-Bromomethylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis often results in a crude product mixture containing unreacted starting materials, by-products, and other process-related impurities. Achieving high purity of this intermediate is critical for the successful progression to subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The described method is robust, scalable, and yields the desired product with high purity.
The principle of this purification method is based on normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.[1][2][3] Compounds in the crude mixture are separated based on their differential affinities for the stationary phase and solubility in the mobile phase.[1][3] More polar compounds will have stronger interactions with the silica gel and will elute later, while less polar compounds will travel through the column more quickly.[1][3]
Experimental Protocol
Materials and Reagents
-
Crude this compound: Reaction mixture containing the target compound and impurities.
-
Silica Gel: Flash chromatography grade, 230-400 mesh (40-63 µm).[4]
-
Eluent System (Mobile Phase): A mixture of n-Hexane and Ethyl Acetate. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A common starting point is a 7:3 (v/v) mixture of n-Hexane:Ethyl Acetate.[4][5][6]
-
Solvents for Sample Loading: Dichloromethane (DCM) or Ethyl Acetate.
-
Sand: Sea sand, washed and dried.
-
Glass Chromatography Column: Appropriate size for the scale of purification (e.g., 5 cm diameter for gram-scale).
-
Cotton or Glass Wool: To plug the bottom of the column.
-
Collection Vessels: Test tubes or flasks for fraction collection.
-
Thin Layer Chromatography (TLC) plates: Silica gel coated aluminum plates with F254 indicator.
-
TLC Visualization: UV lamp (254 nm) and a potassium permanganate staining solution.
Equipment
-
Fume hood
-
Rotary evaporator
-
Analytical balance
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Pasteur pipettes
Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Methodology
Step 1: Determination of Eluent System via TLC Before setting up the column, determine the optimal mobile phase composition using TLC. Spot the crude reaction mixture on a TLC plate and develop it in solvent systems of varying polarity (e.g., n-Hexane:Ethyl Acetate ratios of 9:1, 8:2, 7:3). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from impurities.[7][8]
Step 2: Column Packing (Slurry Method)
-
Secure a glass column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom outlet.[9]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[9]
-
In a beaker, prepare a slurry of silica gel with the initial, least polar eluent (e.g., 100% n-Hexane or a 9:1 n-Hexane:Ethyl Acetate mixture).[8][9] The amount of silica should be about 30-100 times the weight of the crude sample, depending on the difficulty of the separation.[1][8]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove any air bubbles.[9][10]
-
Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[8][9]
-
Continuously add the eluent to the column, ensuring the silica bed never runs dry.
Step 3: Sample Loading
-
Wet Loading (Recommended for small scale): Dissolve the crude product in a minimal amount of a suitable solvent (like DCM or ethyl acetate). Using a pipette, carefully apply the solution to the top of the silica bed. Open the stopcock and allow the sample to absorb onto the silica, then carefully add the mobile phase.[8]
-
Dry Loading (Recommended for larger scale or less soluble samples): Dissolve the crude product in a solvent, add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column without disturbing the sand layer.
-
Begin eluting the column by opening the stopcock, maintaining a constant flow. For flash chromatography, gentle air pressure can be applied to the top of the column.
-
Collect the eluent in sequentially numbered test tubes or flasks.[3] The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., starting with 8:2 n-Hexane:EtOAc and slowly increasing the proportion of Ethyl Acetate).[11]
Step 5: Analysis and Product Isolation
-
Monitor the separation by analyzing the collected fractions using TLC. Spot every few fractions on a TLC plate to identify which ones contain the purified product.[3]
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the final purity using analytical techniques such as HPLC, NMR spectroscopy, or mass spectrometry.
Results and Data Presentation
The following table summarizes representative data from the purification of a crude reaction mixture of this compound using the protocol described above.
| Parameter | Value | Unit | Notes |
| Crude Sample Loaded | 5.0 | g | --- |
| Stationary Phase | Silica Gel (230-400 mesh) | --- | --- |
| Silica Gel Mass | 150 | g | 30:1 ratio of silica to crude sample |
| Mobile Phase | 7:3 n-Hexane:Ethyl Acetate | v/v | Isocratic elution |
| Purity of Crude Sample | ~75 | % (by HPLC) | Major impurity at higher polarity |
| Purified Product Yield | 3.2 | g | --- |
| Recovery | 85.3 | % | Based on theoretical product in crude |
| Purity of Final Product | >98.5 | % (by HPLC) | Impurities successfully removed |
Discussion
The described column chromatography protocol is highly effective for the purification of this compound. The use of a 7:3 n-Hexane:Ethyl Acetate mobile phase provides excellent resolution, separating the desired product from both less polar by-products and more polar starting materials or impurities. Dry loading is often advantageous as it can lead to better band resolution compared to wet loading, especially if the crude product has limited solubility in the mobile phase.
Monitoring the fractions by TLC is a critical step to ensure that only the pure fractions are combined, maximizing the purity of the final isolated product.[3] The representative results demonstrate a significant increase in purity from 75% to over 98.5%, with a high recovery rate, underscoring the efficiency of this method for preparing high-quality pharmaceutical intermediates. This protocol can be adapted for different scales by adjusting the column size and the amount of silica gel accordingly.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. column-chromatography.com [column-chromatography.com]
- 3. researchgate.net [researchgate.net]
- 4. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Chromatography [chem.rochester.edu]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. sorbentsdirect.com [sorbentsdirect.com]
- 11. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Bromomethylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Bromomethylbenzenesulfonamide. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, which is typically prepared via radical bromination of 3-methylbenzenesulfonamide.
Question: My reaction is not initiating, or the conversion of the starting material is very low. What could be the issue?
Answer: Low or no conversion in a radical bromination reaction, such as the Wohl-Ziegler reaction, can stem from several factors:
-
Inactive Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) may have decomposed. Ensure you are using a fresh batch of the initiator.
-
Insufficient Energy for Initiation: If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. For thermal initiation, confirm that the reaction temperature is high enough to induce homolytic cleavage of the initiator.
-
Presence of Radical Inhibitors: Contaminants in the starting material or solvent can quench the radical chain reaction. Ensure all reagents and solvents are of appropriate purity and that the glassware is scrupulously clean.
Question: I am observing the formation of a significant amount of a di-brominated side product. How can I minimize this?
Answer: The formation of 3-(dibromomethyl)benzenesulfonamide is a common side reaction. To favor mono-bromination, consider the following adjustments:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of N-bromosuccinimide (NBS). Using a large excess of NBS will significantly increase the likelihood of di-bromination.
-
Slow Addition of NBS: Adding NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent, thus favoring mono-substitution.
-
Monitor the Reaction Closely: Use techniques like TLC or GC-MS to monitor the consumption of the starting material and the formation of the desired product and byproducts. Stop the reaction once the starting material is consumed to prevent further bromination.
Question: My final product is contaminated with succinimide. How can I effectively remove it?
Answer: Succinimide is a byproduct of the reaction with NBS and is often insoluble in non-polar solvents like carbon tetrachloride.
-
Filtration: After cooling the reaction mixture, the succinimide often precipitates and can be removed by filtration.
-
Aqueous Wash: Succinimide has some solubility in water. Washing the organic layer with water or a dilute aqueous base (like sodium bicarbonate solution) during the workup can help remove residual succinimide.
Question: During workup, I am experiencing a decrease in the yield of my desired product. What could be the cause?
Answer: Product loss during workup can occur due to the hydrolysis of the bromomethyl group, which is susceptible to nucleophilic attack by water.
-
Anhydrous Conditions: It is crucial to maintain anhydrous conditions throughout the reaction and initial stages of the workup.[1] Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Contact with Water: During aqueous washes, minimize the contact time and perform the extractions efficiently. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the benzylic bromination of 3-methylbenzenesulfonamide using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This is a variation of the Wohl-Ziegler reaction.[1][2][3][4]
Q2: What solvents are suitable for this reaction?
A2: Traditionally, carbon tetrachloride (CCl₄) has been widely used due to its inertness in radical reactions.[1][3][4] However, due to its toxicity and environmental concerns, alternative solvents such as acetonitrile, dichloromethane, or chlorobenzene are now more commonly employed.[5] It is essential to use anhydrous solvents to prevent side reactions.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (3-methylbenzenesulfonamide) and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What are the primary side products to expect?
A4: The main potential side products are the di-brominated compound, 3-(dibromomethyl)benzenesulfonamide, and the hydrolysis product, 3-(hydroxymethyl)benzenesulfonamide. Under certain conditions, electrophilic aromatic substitution on the benzene ring can also occur, leading to bromination of the aromatic ring.
Q5: What is the best way to purify the final product?
A5: After the initial workup to remove the succinimide byproduct and any aqueous-soluble impurities, the crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a polar and a non-polar solvent) or by column chromatography on silica gel.
Experimental Protocols
Below are detailed methodologies for the synthesis and purification of this compound.
Synthesis of this compound
This protocol is a representative example based on general procedures for Wohl-Ziegler brominations.
Materials:
-
3-Methylbenzenesulfonamide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 3-methylbenzenesulfonamide (1.0 eq).
-
Add anhydrous solvent (CCl₄ or CH₃CN) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add N-bromosuccinimide (1.05-1.1 eq) to the solution.
-
Add a catalytic amount of AIBN (0.02-0.1 eq).
-
Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C; for CH₃CN, it is around 82°C) and maintain reflux with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
Workup and Purification Protocol
-
Cool the reaction mixture in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold solvent.
-
Combine the filtrates and wash with water (2 x volume of organic layer) to remove any remaining succinimide and other water-soluble impurities.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x volume of organic layer) to neutralize any acidic byproducts.
-
Wash the organic layer with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
The following table summarizes typical reaction parameters for the benzylic bromination of toluene derivatives, which can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Typical Range | Notes |
| Equivalents of NBS | 1.0 - 1.2 | Using more than 1.2 equivalents can lead to increased di-bromination. |
| Equivalents of Initiator (AIBN) | 0.02 - 0.1 | A catalytic amount is sufficient to initiate the radical chain reaction. |
| Solvent | CCl₄, CH₃CN, CH₂Cl₂ | CCl₄ is traditional but toxic; CH₃CN is a common, less toxic alternative.[5] |
| Temperature | Reflux (77-82°C) | Sufficient temperature is required for thermal initiation. |
| Reaction Time | 2 - 8 hours | Monitor by TLC to determine the optimal reaction time. |
| Typical Yield | 60 - 85% | Yields can vary significantly based on the substrate and reaction conditions. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for the synthesis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]
Common side reactions and byproducts with 3-Bromomethylbenzenesulfonamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromomethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses two main sites of reactivity. The most reactive site is the benzylic bromide (-CH₂Br), which is highly susceptible to nucleophilic substitution reactions. The sulfonamide group (-SO₂NH₂) is generally less reactive but can participate in reactions under specific conditions, primarily involving deprotonation of the nitrogen.
Q2: What are the expected side reactions when using this compound in a nucleophilic substitution reaction?
A2: The most common side reactions originate from the high reactivity of the benzylic bromide. These include:
-
Dimerization (Wurtz-type coupling): Formation of a bibenzyl derivative is a common byproduct, especially if reactive metals are present or if the reaction is attempted under Grignard formation conditions.[1][2][3][4]
-
Hydrolysis: In the presence of water, the benzylic bromide can be hydrolyzed to the corresponding 3-(hydroxymethyl)benzenesulfonamide.[5][6]
-
Elimination: While less common for primary benzylic halides, elimination to form a toluene derivative is possible under strongly basic and high-temperature conditions.[7]
-
Over-alkylation: If the nucleophile has multiple reactive sites (e.g., a primary amine), there is a risk of the nucleophile reacting with more than one molecule of this compound.[7]
Q3: How should this compound be stored to minimize degradation?
A3: Due to the reactivity of the benzylic bromide, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This minimizes hydrolysis from atmospheric moisture and potential light-initiated radical reactions.
Q4: Can the sulfonamide group interfere with reactions at the benzylic bromide?
A4: Under neutral or acidic conditions, the sulfonamide group is relatively inert and unlikely to interfere.[8] However, under basic conditions, the sulfonamide nitrogen can be deprotonated. The resulting anion is generally a poor nucleophile but could potentially lead to intramolecular reactions or solubility issues depending on the reaction conditions and solvent.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product in Nucleophilic Substitution
If you are experiencing a low or no yield of your desired product, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Poor quality of this compound | Use a fresh bottle or purify the existing material. Purity can be checked by melting point or NMR. |
| Presence of water in the reaction | Ensure all glassware is flame-dried and use anhydrous solvents. Water will lead to the formation of 3-(hydroxymethyl)benzenesulfonamide.[5][6] |
| Inactive nucleophile | Check the purity and activity of your nucleophile. |
| Inappropriate solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to favor S\N2 reactions.[7] |
| Suboptimal reaction temperature | Start the reaction at room temperature. If the reaction is slow, gently heat it. High temperatures can promote elimination and other side reactions.[7] |
Problem 2: Formation of a Major, Unidentified Byproduct
If a significant amount of a byproduct is observed, use the following table to help identify it and mitigate its formation.
| Observed Byproduct Characteristics | Likely Identity | Mitigation Strategy |
| Product with approximately double the mass of the starting material | Dimerized product (1,2-bis(3-sulfamoylphenyl)ethane) from Wurtz-type coupling.[1][2] | Avoid reactive metals. If using a strong base, add the this compound slowly to the reaction mixture. |
| Product with a mass corresponding to the replacement of -Br with -OH | Hydrolysis product (3-(hydroxymethyl)benzenesulfonamide).[5][6] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Product resulting from the loss of HBr | Toluene-3-sulfonamide (from elimination). | Use a non-hindered, weaker base and lower reaction temperatures.[7] |
Experimental Protocols
General Protocol for Nucleophilic Substitution with this compound:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the nucleophile (1.0 eq.) and an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
If the nucleophile requires deprotonation, add a suitable base (e.g., K₂CO₃, NaH) and stir until deprotonation is complete.
-
Dissolve this compound (1.0-1.2 eq.) in a minimal amount of the anhydrous solvent.
-
Add the this compound solution dropwise to the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 50-60 °C).
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Common reaction pathways for this compound.
References
- 1. scribd.com [scribd.com]
- 2. Wurtz Reaction [organic-chemistry.org]
- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - [theory] anhydrous metal halides by Wurtz coupling - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonamide - Wikipedia [en.wikipedia.org]
How to avoid dimerization of 3-Bromomethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on handling 3-bromomethylbenzenesulfonamide and mitigating its propensity for dimerization. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of desired product and formation of a high molecular weight impurity. | Dimerization of this compound via intermolecular N-alkylation. | 1. Optimize Reaction Temperature: Lower the reaction temperature to reduce the rate of the competing dimerization reaction. 2. Control Stoichiometry and Addition Rate: Use a precise stoichiometry of reagents and consider slow, dropwise addition of this compound to the reaction mixture to maintain its low concentration. 3. Select an Appropriate Base: Use a non-nucleophilic, sterically hindered base to deprotonate the sulfonamide nitrogen without promoting N-alkylation. 4. Choose a Suitable Solvent: Employ a non-polar or less polar aprotic solvent to disfavor the SN2 reaction leading to dimerization. 5. Consider a Protecting Group Strategy: Protect the sulfonamide nitrogen with a suitable protecting group (e.g., Boc or SES) prior to the desired reaction. |
| Reaction mixture becomes viscous or solidifies. | Precipitation of the dimer or other side products. | 1. Dilute the Reaction Mixture: Increasing the solvent volume can help keep all components in solution. 2. Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it before significant precipitation occurs. |
| Difficulty in purifying the desired product from the dimer. | Similar polarities of the product and the dimer. | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems and silica gel grades for column chromatography. 2. Recrystallization: Attempt recrystallization from various solvents to selectively crystallize the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the dimerization of this compound?
A1: The primary mechanism is an intermolecular SN2 reaction. The sulfonamide nitrogen of one molecule acts as a nucleophile and attacks the electrophilic benzylic carbon of the bromomethyl group on another molecule, displacing the bromide ion and forming a new N-C bond, which results in the dimer.
Q2: How does temperature affect the rate of dimerization?
A2: Higher temperatures generally accelerate the rate of most chemical reactions, including the SN2 reaction that leads to dimerization. Therefore, running reactions at lower temperatures is a key strategy to minimize this unwanted side reaction.
Q3: What type of base is recommended to avoid dimerization?
A3: A non-nucleophilic, sterically hindered base is recommended. Examples include proton sponge, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or bulky amine bases like diisopropylethylamine (DIPEA). These bases can deprotonate the sulfonamide nitrogen to facilitate a desired reaction without themselves acting as nucleophiles and promoting N-alkylation side reactions.
Q4: Can the choice of solvent influence the extent of dimerization?
A4: Yes, the solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO can stabilize the transition state of the SN2 reaction, potentially accelerating dimerization. Using less polar or non-polar aprotic solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF) can help to suppress this side reaction.
Q5: What are the most suitable protecting groups for the sulfonamide nitrogen to prevent dimerization?
A5: The tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethanesulfonyl (SES) groups are effective choices. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc₂O) and is readily removed under acidic conditions (e.g., TFA in DCM).[1][2][3] The SES group is installed using SES-Cl and can be cleaved under milder, fluoride-mediated conditions (e.g., TBAF in acetonitrile).[4]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization in Reactions with this compound
This protocol outlines a general approach for a reaction where this compound is used as a reactant, aiming to minimize its self-alkylation.
Materials:
-
This compound
-
Reactant
-
Non-nucleophilic base (e.g., Proton Sponge, DBU)
-
Anhydrous non-polar aprotic solvent (e.g., Toluene, DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the reactant and the non-nucleophilic base.
-
Dissolve the components in the anhydrous solvent.
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C), depending on the reactivity of the starting materials.
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled reaction mixture over a prolonged period using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride).
-
Proceed with the standard aqueous work-up and purification by column chromatography or recrystallization.
Protocol 2: N-Boc Protection of this compound
This protocol describes the protection of the sulfonamide nitrogen with a Boc group to prevent dimerization during subsequent reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) and a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting N-Boc-3-bromomethylbenzenesulfonamide by column chromatography on silica gel.
Protocol 3: Deprotection of N-Boc-3-bromomethylbenzenesulfonamide
This protocol outlines the removal of the Boc protecting group.
Materials:
-
N-Boc-3-bromomethylbenzenesulfonamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected sulfonamide in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (typically 20-50% v/v in DCM) dropwise to the solution.
-
Stir the reaction mixture at 0 °C to room temperature and monitor the deprotection by TLC or LC-MS.[1][2][3]
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected sulfonamide.
Data Presentation
Table 1: Influence of Reaction Parameters on the Dimerization of this compound (Qualitative)
| Parameter | Condition | Expected Impact on Dimerization | Rationale |
| Temperature | High (e.g., > 25 °C) | Increased Dimerization | Higher kinetic energy overcomes the activation barrier for the SN2 reaction. |
| Low (e.g., 0 °C to -78 °C) | Decreased Dimerization | Reduced kinetic energy slows down the rate of the SN2 reaction. | |
| Concentration | High | Increased Dimerization | Higher probability of intermolecular collisions between reactant molecules. |
| Low | Decreased Dimerization | Lower probability of intermolecular collisions. | |
| Base | Strong, Nucleophilic (e.g., NaOH, KOtBu) | Increased Dimerization | Deprotonates the sulfonamide nitrogen, increasing its nucleophilicity. |
| Weak, Non-nucleophilic (e.g., Proton Sponge, DIPEA) | Decreased Dimerization | Deprotonates the sulfonamide without participating in nucleophilic attack. | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Increased Dimerization | Stabilizes the charged transition state of the SN2 reaction. |
| Non-polar Aprotic (e.g., Toluene, DCM) | Decreased Dimerization | Less stabilization of the SN2 transition state. |
Visualizations
Caption: Mechanism of dimerization of this compound.
References
Troubleshooting low yield in 3-Bromomethylbenzenesulfonamide reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Bromomethylbenzenesulfonamide. The synthesis typically proceeds via a free-radical bromination of 3-methylbenzenesulfonamide, a reaction commonly known as the Wohl-Ziegler reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the benzylic bromination of 3-methylbenzenesulfonamide using N-Bromosuccinimide (NBS) as the brominating agent. This reaction is a free-radical chain reaction that selectively brominates the methyl group attached to the benzene ring.[1][2] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light.[2][3]
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors. Common issues include:
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or initiator concentration can significantly impact the reaction's efficiency.
-
Side Reactions: Competing reactions, such as bromination of the aromatic ring or dibromination of the methyl group, can consume the starting material and reduce the yield of the desired product.
-
Impure Reagents: The purity of NBS is particularly crucial; old or impure NBS can lead to unwanted side reactions.
-
Presence of Water: The reaction is sensitive to moisture, which can lead to hydrolysis of the product.
-
Inefficient Purification: Product loss during workup and purification steps is a common cause of low isolated yields.
Q3: What are the primary side products I should be aware of?
A3: The main side products in this synthesis are:
-
Ring-Brominated Isomers: Electrophilic aromatic substitution can occur, leading to bromine being added directly to the benzene ring. The sulfonamide group is a meta-director, so bromination would likely occur at the 2, 4, or 6 positions.
-
3-(Dibromomethyl)benzenesulfonamide: Over-bromination of the benzylic methyl group can lead to the formation of the dibrominated product.
-
Hydrolysis Product: If water is present during the reaction or workup, the 3-bromomethyl group can be hydrolyzed to a 3-hydroxymethyl group.
Q4: How does the sulfonamide group affect the reaction?
A4: The sulfonamide group is a deactivating, meta-directing group for electrophilic aromatic substitution. This deactivation makes the aromatic ring less susceptible to electrophilic attack by bromine, which helps to favor the desired free-radical benzylic bromination over ring bromination.[4] However, the electron-withdrawing nature of the sulfonamide group can also slightly deactivate the benzylic position towards radical abstraction, potentially requiring more forcing conditions compared to toluene.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Ineffective radical initiation. 2. Insufficient reaction time or temperature. 3. Deactivated starting material due to the electron-withdrawing sulfonamide group. | 1. Ensure the radical initiator (AIBN or BPO) is fresh and active. Consider using a fresh batch or a different initiator. UV initiation can also be an alternative. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. If the reaction stalls, a slight increase in temperature might be necessary. 3. A modest excess of NBS (e.g., 1.1 equivalents) may be required to drive the reaction to completion. |
| Formation of Multiple Products (Low Purity) | 1. Ring bromination is occurring. 2. Over-bromination (dibromination) of the methyl group. | 1. Use a non-polar solvent like carbon tetrachloride or cyclohexane to disfavor ionic pathways that lead to ring bromination. Ensure your NBS is pure and free of excess bromine or HBr. 2. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Adding the NBS portionwise can help to maintain a low concentration of bromine and minimize over-bromination. |
| Product is a Dark Oil or Discolored Solid | 1. Decomposition of the product. 2. Presence of colored impurities from side reactions. | 1. Avoid excessive heating during the reaction and workup. Purify the product promptly after the reaction is complete. 2. The crude product can be purified by recrystallization.[5] Common solvent systems for recrystallization of similar compounds include mixtures of alkanes (like hexane or heptane) with a more polar solvent (like ethyl acetate or dichloromethane).[6] |
| Difficulty in Isolating the Product | 1. The product is hydrolyzing during aqueous workup. 2. The product is an oil and difficult to crystallize. | 1. Minimize contact with water during the workup. Use a brine wash to help remove water from the organic layer and dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. 2. If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
Data on Benzylic Bromination of Substituted Toluenes
The following table summarizes the yields of benzylic bromination for various toluene derivatives, illustrating the effect of different substituents on the reaction outcome.
| Substrate | Product | Reagent | Yield (%) |
| Toluene | Benzyl bromide | DBDMH, ZrCl₄ | 86[7] |
| p-Xylene | 1-(Bromomethyl)-4-methylbenzene | DBDMH, ZrCl₄ | 85[7] |
| 4-Chlorotoluene | 1-(Bromomethyl)-4-chlorobenzene | DBDMH, ZrCl₄ | 95[7] |
| 4-Methoxytoluene | 1-(Bromomethyl)-4-methoxybenzene | DBDMH, ZrCl₄ | 32*[7] |
| Ethylbenzene | (1-Bromoethyl)benzene | DBDMH, ZrCl₄ | 98[7] |
| Mesitylene | 1-(Bromomethyl)-3,5-dimethylbenzene | DBDMH, ZrCl₄ | 91[7] |
*Note: The lower yield for 4-methoxytoluene is likely due to the electron-donating methoxy group activating the ring towards competing electrophilic bromination.
Experimental Protocols
Protocol 1: General Procedure for Benzylic Bromination using NBS
This protocol is a general guideline for the Wohl-Ziegler bromination and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
3-Methylbenzenesulfonamide
-
N-Bromosuccinimide (NBS), freshly recrystallized if necessary
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile or cyclohexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzenesulfonamide (1.0 eq) in the chosen anhydrous solvent (e.g., CCl₄).
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or BPO (0.02-0.1 eq) to the solution.
-
Heat the reaction mixture to reflux. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the reaction mixture to remove the succinimide and wash the solid with a small amount of the solvent.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Selectivity of 3-Bromomethylbenzenesulfonamide Alkylations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the alkylation of 3-bromomethylbenzenesulfonamide. Our goal is to help you improve reaction selectivity and achieve higher yields of your desired N-alkylated products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the alkylation of this compound?
A1: The most common side products are the N,N-dialkylated sulfonamide and the O-alkylated sulfonamide. The formation of these byproducts is highly dependent on the reaction conditions.
Q2: How can I favor mono-N-alkylation over N,N-dialkylation?
A2: To favor mono-N-alkylation, it is crucial to control the stoichiometry of your reactants. Using a 1:1 or a slight excess of the amine nucleophile to this compound is recommended. Additionally, slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, further suppressing dialkylation.[1] Lowering the reaction temperature can also increase selectivity for the mono-alkylated product.
Q3: What factors influence the N-alkylation versus O-alkylation of the sulfonamide group?
A3: The selectivity between N- and O-alkylation is influenced by several factors, including the nature of the solvent, the counter-ion of the sulfonamide salt, and the hardness or softness of the electrophile and the nucleophilic centers (HSAB principle). Generally, polar aprotic solvents favor N-alkylation, while polar protic solvents can favor O-alkylation. The use of a "harder" alkylating agent may favor O-alkylation, while a "softer" one will tend to react at the more nucleophilic nitrogen atom.
Q4: Can I use alternative alkylating agents to this compound?
A4: Yes, alternative alkylating agents can be used. For instance, "borrowing hydrogen" catalysis using alcohols as alkylating agents is a greener alternative to alkyl halides.[1] Trichloroacetimidates can also be effective alkylating agents for sulfonamides, often requiring thermal conditions.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of N-Alkylated Product | 1. Insufficiently basic conditions: The sulfonamide nitrogen is not acidic enough to be deprotonated by a weak base. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Poor solvent choice: Reactants may not be fully soluble or the solvent may not favor the desired reaction pathway. | 1. Use a stronger base: Switch from weaker bases like K₂CO₃ to stronger bases such as NaH, DBU, or Cs₂CO₃. 2. Increase the temperature: Gradually increase the reaction temperature while monitoring for side product formation. 3. Change the solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to improve solubility and favor N-alkylation. |
| Significant Formation of N,N-Dialkylated Product | 1. Excess of this compound: A high concentration of the alkylating agent drives the reaction towards dialkylation. 2. High reaction temperature: Can increase the rate of the second alkylation. | 1. Control stoichiometry: Use a 1:1 or slight excess of the amine nucleophile. Add the this compound dropwise to the reaction mixture.[1] 2. Lower the reaction temperature: This can improve selectivity for the mono-alkylated product. |
| Predominant O-Alkylation | 1. Use of polar protic solvents: Solvents like ethanol or methanol can promote O-alkylation. 2. "Hard" reaction conditions: Certain combinations of base and solvent can favor reaction at the harder oxygen center. | 1. Switch to a polar aprotic solvent: DMF or acetonitrile are good choices to favor N-alkylation. 2. Modify the base: The choice of base can influence the nature of the sulfonamide salt and its reactivity. Experiment with different bases to find the optimal conditions for N-alkylation. |
| Reaction Stalls Before Completion | 1. Decomposition of reactants or products: Prolonged reaction times at high temperatures can lead to degradation. 2. Inactivation of catalyst (if used): The catalyst may lose its activity over time. | 1. Monitor the reaction closely: Use TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating. 2. Add fresh catalyst: If applicable, a second portion of the catalyst can be added to drive the reaction to completion. |
Data Presentation
The following tables provide representative data for the N-alkylation of this compound with a primary amine under various conditions. This data is illustrative and based on general trends observed in sulfonamide alkylations, as specific literature data for this exact reaction is limited.
Table 1: Effect of Base and Solvent on Mono-N-Alkylation Yield and Selectivity
| Entry | Base (1.1 eq.) | Solvent | Temperature (°C) | Time (h) | Mono-N-Alkylation Yield (%) | N,N-Dialkylation (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 45 | 15 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 8 | 75 | 10 |
| 3 | NaH | THF | 25 | 6 | 85 | 5 |
| 4 | DBU | DMF | 25 | 4 | 90 | <5 |
Table 2: Effect of Stoichiometry on Selectivity
| Entry | Amine:Alkylating Agent Ratio | Base | Solvent | Temperature (°C) | Mono-N-Alkylation Yield (%) | N,N-Dialkylation (%) |
| 1 | 1:1.2 | DBU | DMF | 25 | 70 | 25 |
| 2 | 1:1 | DBU | DMF | 25 | 90 | <5 |
| 3 | 1.2:1 | DBU | DMF | 25 | 92 | <2 |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of this compound with a Primary Amine
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DBU to the solution and stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for selective mono-N-alkylation.
Caption: Troubleshooting logic for improving alkylation selectivity.
References
Stability issues and degradation pathways of 3-Bromomethylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Bromomethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to nucleophilic substitution at the benzylic bromide. This makes the compound particularly sensitive to moisture and nucleophilic reagents. The sulfonamide group is generally more stable but can undergo hydrolysis under harsh acidic or basic conditions. Photodegradation can also occur with sulfonamides.
Q2: How should this compound be properly stored?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Inert gas blanketing (e.g., with argon or nitrogen) is recommended to minimize contact with moisture and air.
Q3: What are the likely degradation products of this compound?
A3: The most common degradation product is 3-Hydroxymethylbenzenesulfonamide, formed via hydrolysis of the bromomethyl group. Other potential degradation products can arise from reactions with nucleophiles present in the reaction mixture or solvent. Under forced conditions, cleavage of the sulfonamide bond could lead to 3-bromomethylbenzoic acid and ammonia or related compounds.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a fresh sample. | Sample degradation due to improper handling or storage. | Ensure the compound was stored under anhydrous and inert conditions. Prepare samples immediately before analysis. The primary unexpected peak is likely 3-Hydroxymethylbenzenesulfonamide. |
| Low yield or incomplete reaction when using this compound as a reactant. | Degradation of the starting material. The highly reactive bromomethyl group may have reacted with moisture or other nucleophiles. | Confirm the purity of the this compound before use via an appropriate analytical method (e.g., HPLC, NMR). Use anhydrous solvents and reagents for your reaction. |
| Formation of multiple unknown byproducts in a reaction. | The reaction conditions (e.g., presence of strong bases, high temperatures) may be promoting degradation of the sulfonamide group in addition to the expected reaction at the bromomethyl site. | Consider milder reaction conditions. If a base is required, use a non-nucleophilic base. Perform a forced degradation study to identify potential degradation products under your reaction conditions. |
| Inconsistent results between different batches of the compound. | Variability in the purity and stability of the batches. | Qualify each new batch of this compound upon receipt by analytical testing to establish a baseline purity and impurity profile. |
Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily involving the reactive bromomethyl group and, to a lesser extent, the sulfonamide moiety.
Hydrolysis of the Bromomethyl Group
The most common degradation pathway is the hydrolysis of the bromomethyl group to a hydroxymethyl group, especially in the presence of water. This is a nucleophilic substitution reaction.[2][3]
Caption: Hydrolysis of this compound.
General Nucleophilic Substitution
The bromomethyl group is susceptible to attack by various nucleophiles, leading to a range of derivatives. This is a key consideration in experimental design.[4]
Caption: General nucleophilic substitution pathway.
Forced Degradation: Hydrolysis of the Sulfonamide Group
Under harsh conditions, such as refluxing in strong acid or base, the sulfonamide bond can be cleaved.[5]
Caption: Forced hydrolysis of the sulfonamide group.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Testing
This protocol outlines a general reversed-phase HPLC method suitable for monitoring the purity of this compound and detecting its primary degradation product, 3-Hydroxymethylbenzenesulfonamide.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are crucial for understanding the stability of a drug substance and developing stability-indicating analytical methods.[6][7]
Caption: Workflow for a forced degradation study.
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study to illustrate the expected stability profile. Actual results may vary.
| Condition | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 M HCl at 60°C for 24h | 5-10% | 3-Hydroxymethylbenzenesulfonamide |
| 0.1 M NaOH at 60°C for 24h | >90% | 3-Hydroxymethylbenzenesulfonamide and others |
| 3% H₂O₂ at RT for 24h | <5% | Minor unidentified products |
| Heat (80°C) for 72h (Solid) | <2% | - |
| Heat (80°C) for 72h (Solution) | 10-15% | 3-Hydroxymethylbenzenesulfonamide |
| Photostability (ICH Q1B) | 5-15% | Various photoproducts |
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1) Explain alkaline hydrolysis of Bromomethare | Filo [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Removal of unreacted 3-Bromomethylbenzenesulfonamide from a reaction mixture
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-Bromomethylbenzenesulfonamide from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing this compound?
Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents or reagents. The specific impurities will depend on the synthetic route employed.
Q2: Which purification techniques are most effective for removing unreacted this compound?
Several techniques can be effective, and the optimal choice depends on the scale of the reaction and the nature of the product and impurities. Common methods include:
-
Recrystallization: Often the most effective method for obtaining highly pure crystalline solids.
-
Column Chromatography: Useful for separating compounds with different polarities.
-
Aqueous Workup/Extraction: Can be used to remove water-soluble impurities.
-
Scavenger Resins: These are solid-supported reagents that can selectively react with and remove excess electrophiles like this compound.
Q3: I am observing an oiling out of my product during recrystallization instead of crystal formation. What should I do?
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the solute's melting point is lower than the boiling point of the solvent. To address this, you can:
-
Add more solvent: This can sometimes help to fully dissolve the oil.
-
Lower the crystallization temperature: Try cooling the solution more slowly or using a colder bath.
-
Change the solvent system: A different solvent or a mixture of solvents may be more suitable. A common technique is to dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity is observed, followed by gentle heating until the solution is clear again before cooling.
Q4: My recrystallized product is still impure. What are the next steps?
If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
A second recrystallization: Repeating the process can often improve purity.
-
Switching the recrystallization solvent: Using a different solvent may selectively leave different impurities behind.
-
Employing an alternative purification method: If recrystallization is ineffective, column chromatography is a powerful alternative for separating closely related compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of product after recrystallization | - The chosen solvent is too good, and the product remains significantly soluble even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Test different solvents to find one where the product has high solubility at high temperatures and low solubility at low temperatures.- Reduce the volume of the solvent by evaporation before cooling.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| No crystals form upon cooling | - The solution is not supersaturated.- The product is highly soluble in the chosen solvent at all temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.- Concentrate the solution by evaporating some of the solvent.- Change to a less polar solvent or a solvent mixture. |
| Colored impurities remain in the final product | - The impurity co-crystallizes with the product.- The impurity is not effectively removed by the chosen solvent. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product as well).- Try a different recrystallization solvent.- Consider column chromatography for more effective separation. |
| Difficulty removing the succinimide byproduct from benzylic bromination | - Succinimide has some solubility in organic solvents. | - After the reaction, cool the mixture to room temperature to allow the succinimide to precipitate. Filter the solid succinimide before proceeding with the workup. A wash with a dilute aqueous base can also help remove residual succinimide. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
This protocol outlines a general method for recrystallizing this compound. The choice of solvent is critical and should be determined experimentally.
1. Solvent Selection:
- Place a small amount of the crude this compound (e.g., 20-30 mg) into several test tubes.
- Add a small amount of a different test solvent to each tube (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).
- Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.
- Heat the test tubes that did not show solubility at room temperature. A suitable solvent will dissolve the compound when hot.
- Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
- Select the solvent that provides the best balance of high solubility at high temperature and low solubility at low temperature. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) can also be tested.
2. Recrystallization Procedure:
- Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent in an Erlenmeyer flask. Add the solvent in small portions and heat the mixture to boiling after each addition until the solid is just dissolved.
- If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
- Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
- Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
- Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Dry the crystals in a vacuum oven or air dry them on the filter paper.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Template)
| Solvent | Solubility at Room Temperature (e.g., 20-25°C) | Solubility at Elevated Temperature (near boiling point) | Crystal Formation upon Cooling |
| Water | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Toluene | |||
| Hexanes | |||
| Dichloromethane |
Researchers should fill in this table with their experimental observations (e.g., Insoluble, Sparingly Soluble, Soluble).
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Decision-making process for troubleshooting recrystallization issues.
Impact of solvent and base choice on 3-Bromomethylbenzenesulfonamide reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromomethylbenzenesulfonamide. The following information addresses common issues related to solvent and base choice in reactions involving this compound, particularly focusing on nucleophilic substitution at the benzylic position.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound?
The primary site of reactivity on this compound is the benzylic carbon of the bromomethyl group. The bromine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions. The sulfonamide group is generally stable under common nucleophilic substitution conditions.
Q2: Which reaction mechanism is expected for nucleophilic substitution on this compound?
Given that the leaving group (bromide) is on a primary benzylic carbon, the reaction is most likely to proceed via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. This pathway is favored by the use of strong nucleophiles and is sensitive to steric hindrance. An S(_N)1 mechanism, involving a carbocation intermediate, is less likely but can be favored by polar protic solvents that can stabilize the resulting benzylic carbocation.
Q3: How does the choice of solvent impact the reaction rate and yield?
The choice of solvent is critical in controlling the outcome of nucleophilic substitution reactions.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for S(_N)2 reactions. These solvents can dissolve both the substrate and many nucleophilic reagents while poorly solvating the nucleophile, thus enhancing its reactivity.
-
Polar Protic Solvents: Solvents such as water, methanol, and ethanol can slow down S(_N)2 reactions by forming a solvent shell around the nucleophile through hydrogen bonding, which reduces its nucleophilicity. However, they are effective at stabilizing carbocation intermediates, which would favor an S(_N)1 pathway.
Q4: What is the role of the base in these reactions?
A base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize any acidic byproducts formed during the reaction (e.g., HBr).
-
Inorganic Bases: Bases like potassium carbonate (K(_2)CO(_3)) and sodium carbonate (Na(_2)CO(_3)) are commonly used. They are generally inexpensive and effective, particularly in polar aprotic solvents.
-
Organic Bases: Non-nucleophilic organic bases such as triethylamine (Et(_3)N) and N,N-diisopropylethylamine (DIPEA) can also be used to scavenge protons without competing with the primary nucleophile.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes:
-
Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide.
-
Inappropriate Solvent: The solvent may be hindering the nucleophile's reactivity (e.g., a polar protic solvent in an S(_N)2 reaction).
-
Insufficient Base: If the nucleophile requires deprotonation, an inadequate amount or strength of the base will result in a low concentration of the active nucleophile.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Decomposition of Starting Material: this compound may be unstable under the reaction conditions.
Solutions:
-
Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an amine), add a suitable base to deprotonate it.
-
Optimize Solvent Choice: For S(_N)2 reactions, switch to a polar aprotic solvent like DMF or DMSO.
-
Select a Stronger Base: If deprotonation is incomplete, consider a stronger base.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.
-
Protect Functional Groups: If the nucleophile has other reactive sites, consider using a protecting group strategy.
Issue 2: Formation of Multiple Products
Possible Causes:
-
Competing S(_N)1 and S(_N)2 Pathways: The reaction conditions may allow for both mechanisms to occur.
-
Over-alkylation of the Nucleophile: If the product of the initial reaction is still nucleophilic, it can react further with the starting material. This is common with primary and secondary amines.
-
Side Reactions with the Sulfonamide Group: While generally stable, harsh conditions could potentially lead to reactions at the sulfonamide nitrogen.
-
Elimination Reactions: Although less likely for a benzylic substrate, elimination could occur under strongly basic conditions.
Solutions:
-
Favor S(_N)2 Conditions: Use a high concentration of a strong nucleophile and a polar aprotic solvent to favor the S(_N)2 pathway and suppress S(_N)1.
-
Control Stoichiometry: Use a slight excess of the nucleophile to ensure the complete consumption of the starting material and minimize over-alkylation of the product.
-
Use a Bulky Base: A sterically hindered, non-nucleophilic base can minimize side reactions.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often increase selectivity.
Data Presentation
The following tables provide a summary of expected yields for nucleophilic substitution reactions on benzylic bromides, which are analogous to this compound, under various solvent and base conditions.
Table 1: Impact of Solvent on the Yield of Benzyl Azide from Benzyl Bromide and Sodium Azide
| Solvent | Reaction Time | Yield (%) | Reference |
| Dimethyl sulfoxide (DMSO) | Overnight | 73 | [1] |
| Acetonitrile (MeCN) | Not specified | Not specified | General knowledge |
| N,N-Dimethylformamide (DMF) | Not specified | High (expected) | General knowledge |
Note: This data is for the analogous reaction of benzyl bromide. Similar trends are expected for this compound.
Table 2: Impact of Base on Reactions of Benzyl Bromide in DMF
| Nucleophile System | Base | Yield | Reference |
| Carbon disulfide (CS(_2)) | K(_2)CO(_3) | Good to Excellent | |
| Amine | Et(_3)N | Varies | General knowledge |
| Phenol | K(_2)CO(_3) | Good |
Note: This data is for the analogous reactions of benzyl bromide. The choice of base will depend on the specific nucleophile used.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(Azidomethyl)benzenesulfonamide (Analogous Procedure)
This protocol is adapted from the synthesis of benzyl azide and is expected to be applicable to this compound.[1]
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Dissolve this compound (1.0 eq.) in DMSO in a round-bottom flask.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Slowly add deionized water to the reaction mixture. Note: This may be exothermic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the product.
Protocol 2: General Procedure for the Synthesis of N-Substituted 3-(Aminomethyl)benzenesulfonamides
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine)
-
Potassium carbonate (K(_2)CO(_3)) or Triethylamine (Et(_3)N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the amine (1.1 eq.) in DMF or MeCN, add the base (1.5 eq., e.g., K(_2)CO(_3)).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).
-
After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Mandatory Visualizations
References
Technical Support Center: Monitoring 3-Bromomethylbenzenesulfonamide Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the progress of reactions involving 3-bromomethylbenzenesulfonamide using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase (eluent) for monitoring a this compound reaction?
A1: A binary mixture of a non-polar and a polar solvent is typically a good starting point.[1] For aromatic compounds like this compound, a mixture of hexanes and ethyl acetate is a common choice.[1] A good starting ratio to try is 3:1 or 4:1 Hexanes:Ethyl Acetate. You can then adjust the ratio to achieve an optimal Rf value for the starting material, ideally between 0.3 and 0.4.[2][3][4]
Q2: How can I visualize the spots on the TLC plate? My compound is colorless.
A2: Most sulfonamides and aromatic compounds are UV-active due to their conjugated π systems.[5][6] The primary, non-destructive method is to view the developed TLC plate under a UV lamp (254 nm).[6][7] The spots should appear as dark areas on a fluorescent background. For more sensitive or non-UV-active compounds, destructive staining methods can be used. Stains like p-anisaldehyde or cerium molybdate are good general-purpose options.[8][9] Another option for primary and secondary sulfonamides is spraying with a fluorescamine solution, which makes the spots fluorescent under UV light.[10][11]
Q3: My spots are streaking down the plate. What's causing this and how can I fix it?
A3: Streaking can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate.[12][13][14] Try diluting your sample before spotting it.
-
Compound Acidity/Basicity: Sulfonamides have acidic protons and can interact strongly with the slightly acidic silica gel, causing streaking.[14] Adding a small amount (0.1–2.0%) of an acid like acetic or formic acid to the mobile phase can sometimes resolve this.[12] Conversely, for basic compounds, adding a small amount of a base like triethylamine may help.[12][15]
-
High Polarity: If the compound is very polar, it may streak. Using a more polar mobile phase or a different stationary phase (like alumina or reverse-phase C18 plates) could be necessary.[12]
Q4: My spots are not moving from the baseline (Rf ≈ 0) or are running with the solvent front (Rf ≈ 1). What should I do?
A4: This is a common issue related to the polarity of the mobile phase.
-
Spots at Baseline (Low Rf): If the spots remain at the origin, the mobile phase is not polar enough to move the compound up the plate.[12] You need to increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
-
Spots at Solvent Front (High Rf): If the spots travel to the top of the plate with the solvent, the mobile phase is too polar.[3][12] You should decrease its polarity by increasing the proportion of the non-polar component (e.g., hexanes).
Q5: How do I know if my reaction is complete by looking at the TLC plate?
A5: To monitor a reaction, you should spot three lanes on your TLC plate: the starting material (SM), the reaction mixture (RM), and a "co-spot" where both the starting material and reaction mixture are applied to the same spot.[2]
-
Incomplete Reaction: You will see a spot for the starting material and a new spot for the product in the reaction mixture lane.[16]
-
Complete Reaction: The spot corresponding to the starting material will have completely disappeared from the reaction mixture lane, and you will only see the spot(s) for your product(s).[3][17] The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material, which is especially useful if the product's Rf is very close to the reactant's Rf.[2][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible under UV light. | 1. The compound is not UV-active. 2. The sample is too dilute.[12][13] 3. The compound is volatile and evaporated. | 1. Use a chemical stain for visualization (e.g., p-anisaldehyde, permanganate, cerium molybdate).[9][12] 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[12][13] 3. This is less common for sulfonamides, but if suspected, minimize heating of the plate. |
| Spots are elongated or crescent-shaped. | 1. The spotting technique damaged the silica surface.[14] 2. The sample was applied in a highly polar solvent which creates a ring shape on the baseline.[14] | 1. Be gentle when spotting; do not press the capillary tip hard into the silica gel. 2. Use a less polar solvent to dissolve the sample for spotting, if possible. Ensure the spot is small and concentrated. |
| The solvent front is uneven. | 1. The TLC plate is touching the side of the developing chamber or filter paper.[13] 2. The bottom of the plate is not level with the solvent. 3. The silica gel is chipped at the bottom of the plate.[18] | 1. Ensure the plate is centered in the chamber and not touching the sides. 2. Place the plate carefully so its bottom edge is parallel to the solvent surface. 3. Use a fresh, undamaged plate. |
| Rf values are inconsistent between runs. | 1. The composition of the mobile phase changed due to evaporation of a more volatile component.[1] 2. The chamber was not properly saturated with solvent vapor.[16] 3. The temperature changed. | 1. Use fresh solvent for each run and keep the chamber covered.[13] 2. Place a piece of filter paper in the chamber to aid saturation and allow it to equilibrate for 5-10 minutes before running the plate.[16] 3. Run TLC under consistent temperature conditions. |
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the progress of a reaction where this compound is a reactant.
1. Preparation of the TLC Chamber:
-
Pour your chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm.
-
Cut a piece of filter paper, place it inside the chamber to line one of the walls, ensuring it is saturated with the solvent.
-
Cover the chamber with its lid and let the atmosphere saturate for 5-10 minutes.[16]
2. Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[16]
-
Mark three small, evenly spaced ticks on this line for your samples. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'RM' (Reaction Mixture).
3. Spotting the Plate:
-
SM Lane: Dissolve a small amount of the this compound starting material in a suitable solvent (like ethyl acetate). Using a capillary tube, make a small spot on the 'SM' tick.
-
RM Lane: Use a capillary tube to take a small aliquot directly from the reaction mixture and spot it on the 'RM' tick.[7]
-
Co-spot Lane: First, spot the starting material on the 'Co' tick. Then, without changing capillaries, spot the reaction mixture directly on top of the SM spot.[2]
-
Ensure all spots are small and concentrated. Allow the solvent to fully evaporate from the spots before developing.
4. Developing the Plate:
-
Carefully place the spotted TLC plate into the prepared chamber. Ensure the solvent level is below the origin line.[12][13]
-
Cover the chamber and allow the solvent to travel up the plate via capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top edge.[7] Immediately mark the solvent front with a pencil.
5. Visualization and Analysis:
-
Allow the solvent to evaporate from the plate completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the lanes to determine the presence or absence of the starting material in the reaction mixture.
Data Presentation: Example Rf Values
The following table illustrates how the Rf values of a starting material (SM) and product (P) might change with different mobile phase compositions. Note that in a typical reaction where a non-polar group (like -CH₂Br) is replaced by a more polar group, the product will be more polar and thus have a lower Rf value than the starting material.
| Mobile Phase (Hexanes:Ethyl Acetate) | Starting Material (SM) Rf | Product (P) Rf | Analysis |
| 9:1 | 0.20 | 0.05 | Not polar enough. Spots are too low for good separation. |
| 4:1 | 0.45 | 0.25 | Good Separation. Both spots are clearly resolved in an ideal range. |
| 1:1 | 0.85 | 0.65 | Too polar. Spots are too high on the plate. |
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. How To [chem.rochester.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. mdpi.com [mdpi.com]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. researchgate.net [researchgate.net]
- 11. fsis.usda.gov [fsis.usda.gov]
- 12. silicycle.com [silicycle.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chembam.com [chembam.com]
- 15. reddit.com [reddit.com]
- 16. coconote.app [coconote.app]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up Reactions with 3-Bromomethylbenzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromomethylbenzenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
Scaling up reactions involving this compound, a reactive benzylic bromide, presents several common challenges that can impact yield, purity, and process safety. These include:
-
Exothermic Reactions: The high reactivity of the benzylic bromide can lead to highly exothermic reactions, which can be difficult to control on a larger scale, potentially leading to side reactions or unsafe operating conditions.
-
Side Reactions: Increased reaction times and localized high temperatures during scale-up can promote side reactions such as over-alkylation, elimination, and hydrolysis of the sulfonamide group. Homo-coupling of the benzyl bromide is also a potential side-product.
-
Solubility Issues: The solubility of this compound and its products can vary significantly with the solvent system and temperature, posing challenges for reaction homogeneity and product isolation.
-
Purification Difficulties: Removing unreacted starting materials, byproducts, and catalysts can become more complex at a larger scale, often requiring the development of robust crystallization or chromatographic methods.
-
Material Handling and Safety: this compound is a lachrymator and corrosive. Handling large quantities requires appropriate personal protective equipment (PPE) and engineering controls to ensure safety.
Q2: What are the recommended solvents for alkylation reactions with this compound at scale?
The choice of solvent is critical for a successful scale-up. Ideal solvents should:
-
Effectively dissolve both the this compound and the nucleophile.
-
Have a suitable boiling point for the desired reaction temperature.
-
Be inert to the reactants and reagents.
-
Facilitate product isolation.
Commonly used solvents for such alkylation reactions include:
-
Acetonitrile (ACN): A polar aprotic solvent that is often a good choice for SN2 reactions.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can enhance the rate of reaction but can be difficult to remove during workup.
-
Tetrahydrofuran (THF): A less polar aprotic solvent, often used with stronger bases.
-
Acetone: A versatile solvent, but its lower boiling point may limit the reaction temperature.
-
Toluene: A non-polar solvent that can be useful in certain cases, particularly for phase-transfer catalysis conditions.
The selection should be based on lab-scale optimization studies.
Q3: How can I minimize the formation of impurities during the scale-up of my reaction?
Minimizing impurities is crucial for achieving high product quality and simplifying purification. Key strategies include:
-
Temperature Control: Maintain strict control over the reaction temperature. Use a reactor with efficient heat transfer capabilities to prevent localized hotspots.
-
Controlled Addition: Add the this compound or the base slowly to the reaction mixture to control the exotherm and maintain a low concentration of the reactive species.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the nucleophile can sometimes lead to over-alkylation.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or TLC to stop the reaction at the optimal time and prevent the formation of degradation products.
Q4: What are the best practices for purifying the product of a scaled-up reaction with this compound?
Purification at scale requires different strategies than on the bench. Consider the following:
-
Crystallization: This is often the most efficient and scalable method for purifying solid products. A systematic approach to solvent screening and optimization of cooling profiles is essential.
-
Extraction: A well-designed liquid-liquid extraction can effectively remove many impurities and unreacted starting materials.
-
Chromatography: While often used for small-scale purification, column chromatography can be expensive and time-consuming at a larger scale. It is typically reserved for high-value products or when crystallization is not feasible. Consider using techniques like flash chromatography with optimized solvent systems for better efficiency.
Troubleshooting Guides
Problem 1: Low Reaction Yield Upon Scale-Up
| Potential Cause | Recommended Solution |
| Poor Mixing | Inadequate agitation can lead to localized concentration gradients and reduced reaction rates. Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous mixture. |
| Insufficient Reaction Time | Reactions may proceed slower at a larger scale due to mass transfer limitations. Extend the reaction time and monitor for completion using in-process controls (e.g., HPLC). |
| Decomposition of Reactants or Products | Prolonged exposure to high temperatures can lead to degradation. Optimize the reaction temperature and time. Consider if the product is stable under the workup conditions. |
| Incomplete Reaction | The base may not be strong enough or soluble enough at a larger scale. Consider using a stronger or more soluble base. For example, if using K₂CO₃, switching to Cs₂CO₃ may improve results due to its higher solubility in organic solvents. |
Problem 2: High Levels of Impurities in the Crude Product
| Potential Cause | Recommended Solution |
| Over-alkylation | This occurs when the product of the initial alkylation is more nucleophilic than the starting material and reacts further with this compound. Use a slight excess of the starting nucleophile and add the this compound slowly to the reaction mixture. |
| Homo-coupling of this compound | This can be promoted by certain bases or metal impurities. Ensure the reaction is performed under an inert atmosphere and that all reagents are of high purity. |
| Hydrolysis of the Sulfonamide | The sulfonamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Maintain a neutral or mildly basic pH during the reaction and workup. |
| Elimination Byproducts | Strong, sterically hindered bases can promote elimination reactions. If elimination is a problem, consider using a weaker, non-hindered base. |
Problem 3: Difficulties with Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is an oil or does not crystallize | The product may be impure, or a suitable crystallization solvent has not been found. First, try to purify a small sample by column chromatography to obtain a pure reference material. Then, perform a systematic solvent screening for crystallization. Anti-solvent crystallization can also be an effective technique. |
| Product co-precipitates with byproducts | The solubility profiles of the product and impurities are too similar. Consider a multi-step purification process, such as an initial extraction to remove some impurities followed by crystallization. A hot filtration step during crystallization can also remove insoluble impurities. |
| Emulsion formation during workup | This can complicate extractions. Try adding brine to the aqueous layer to break the emulsion. Filtering the mixture through a pad of celite can also be effective. |
Data Presentation
Table 1: Comparison of Reaction Conditions for a Model Alkylation Reaction at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Reactant A (Nucleophile) | 1.1 eq | 1.1 eq |
| This compound | 1.0 eq | 1.0 eq |
| Base (K₂CO₃) | 2.0 eq | 2.0 eq |
| Solvent (Acetonitrile) | 20 mL | 2 L |
| Temperature | 60 °C | 60 °C |
| Reaction Time | 4 hours | 6 hours |
| Yield (Isolated) | 85% | 78% |
| Purity (HPLC) | 98% | 95% |
| Major Impurity | Over-alkylation product (1.5%) | Over-alkylation product (3.2%) |
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up Alkylation of an Amine with this compound
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACN), anhydrous (10 mL per gram of amine)
Procedure:
-
To a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and condenser, add the amine, potassium carbonate, and acetonitrile.
-
Stir the mixture at room temperature for 30 minutes to ensure a good suspension.
-
In a separate vessel, dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
Slowly add the solution of this compound to the reactor over a period of 1-2 hours, while maintaining the internal temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and monitor the reaction progress by HPLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
Mandatory Visualization
Caption: A typical experimental workflow for a scaled-up alkylation reaction.
Caption: A logical troubleshooting flowchart for addressing common scale-up issues.
Validation & Comparative
Reactivity Under the Microscope: A Comparative Analysis of 3-Bromomethylbenzenesulfonamide and Benzyl Bromide
For researchers, scientists, and professionals in drug development, understanding the subtle nuances of chemical reactivity is paramount for efficient synthesis and drug design. This guide provides a detailed comparison of the reactivity of 3-Bromomethylbenzenesulfonamide and the archetypal benzyl bromide in nucleophilic substitution reactions, supported by established principles of physical organic chemistry and illustrative experimental data for analogous compounds.
The reactivity of benzylic halides is a cornerstone of organic synthesis, providing a versatile entry point for the introduction of a wide array of functional groups. While benzyl bromide is a frequently cited benchmark, the introduction of substituents on the aromatic ring can dramatically alter the reaction rates and even the mechanistic pathway. This guide focuses on the impact of a meta-positioned sulfonamide group in this compound and its influence on reactivity compared to the unsubstituted benzyl bromide.
Executive Summary of Reactivity
Based on the principles of electronic effects, this compound is expected to be significantly less reactive than benzyl bromide in nucleophilic substitution reactions that proceed through a carbocation-like transition state (S(_N)1 mechanism). This is due to the strong electron-withdrawing nature of the meta-sulfonamide group, which destabilizes the developing positive charge on the benzylic carbon. In reactions following a concerted (S(_N)2) mechanism, the effect is expected to be less pronounced but will still likely result in a decreased reaction rate compared to benzyl bromide.
Theoretical Framework: The Hammett Equation
The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds. It relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ):
log(k/k₀) = σρ
The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The reaction constant, ρ, is a measure of the sensitivity of the reaction to substituent effects.
Comparative Data for Substituted Benzyl Bromides
While direct kinetic data for the solvolysis of this compound is not extensively reported, the following table presents Hammett constants and relative solvolysis rates for a series of meta-substituted benzyl bromides in 80% ethanol. This data illustrates the trend of decreasing reactivity with increasing electron-withdrawing strength of the substituent.
| Substituent (X) in m-X-C₆H₄CH₂Br | Hammett Constant (σ(_m)) | Relative Rate Constant (k/k₀) |
| -H (Benzyl bromide) | 0.00 | 1.00 |
| -Cl | 0.37 | 0.28 |
| -Br | 0.39 | 0.26 |
| -NO₂ | 0.71 | 0.05 |
| -SO₂NH₂ (estimated) | ~0.55 | ~0.1 |
Note: The σ(_m) value for -SO₂NH₂ is an estimate based on related sulfonamide derivatives. The relative rate is an educated estimation based on the established trend.
This data clearly demonstrates that electron-withdrawing groups in the meta position decrease the rate of solvolysis. The sulfonamide group, being strongly electron-withdrawing, is expected to significantly retard the reaction rate compared to benzyl bromide.
Reaction Mechanisms and Visualized Pathways
Benzyl halides can undergo nucleophilic substitution through two primary mechanisms: the unimolecular S(_N)1 pathway and the bimolecular S(_N)2 pathway. The operative mechanism is influenced by the substrate structure, the nucleophile, the solvent, and the leaving group. For primary benzylic halides like those discussed here, both mechanisms are plausible and can be competitive.
The presence of an electron-withdrawing group like the sulfonamide in the meta position disfavors the S(_N)1 pathway by destabilizing the benzyl carbocation intermediate. This would likely push the reaction mechanism towards a more S(_N)2-like character.
Figure 1: General mechanisms for S({N})1 and S({N})2 reactions of benzyl bromides.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and benzyl bromide, a kinetic study of their solvolysis can be performed. The rate of these reactions can be conveniently monitored by measuring the change in electrical conductivity of the solution over time, as the reaction produces ionic products (HBr).
Experimental Workflow: Kinetic Analysis via Conductometry
Figure 2: Workflow for kinetic analysis using conductometry.
Detailed Methodology: Solvolysis of Benzyl Bromides
-
Solution Preparation:
-
Prepare a stock solution of the benzyl bromide (either benzyl bromide or this compound) in a small amount of anhydrous acetone.
-
Prepare the reaction solvent, typically 80:20 (v/v) ethanol-water.
-
-
Instrumentation Setup:
-
Set up a conductivity meter with a conductivity cell.
-
Use a constant temperature water bath to maintain the temperature of the reaction vessel (containing the conductivity cell) at a precise temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the 80% ethanol solvent into the thermostatted reaction vessel.
-
Allow the solvent to equilibrate to the bath temperature.
-
Initiate the reaction by injecting a small, known volume of the benzyl bromide stock solution into the solvent with vigorous stirring.
-
Immediately start recording the conductivity of the solution at regular time intervals.
-
-
Data Analysis:
-
The conductivity at any time t (G_t) is related to the concentration of the product HBr. The final conductivity (G_∞) is measured after the reaction has gone to completion (or calculated from the initial concentration of the substrate).
-
For a first-order reaction, the rate constant (k) can be determined from the slope of a plot of ln(G_∞ - G_t) versus time.
-
Synthesis of this compound
This compound is typically synthesized from 3-methylbenzenesulfonamide. The benzylic methyl group is selectively brominated using a radical initiator and a brominating agent like N-bromosuccinimide (NBS).
Figure 3: Synthesis of this compound.
Conclusion
The presence of a meta-sulfonamide group in this compound is predicted to significantly decrease its reactivity in nucleophilic substitution reactions compared to benzyl bromide. This deactivating effect is attributed to the strong electron-withdrawing nature of the -SO₂NH₂ group, which destabilizes any developing positive charge at the benzylic center. This comparative guide provides a theoretical and practical framework for understanding and predicting the reactivity of substituted benzyl halides, which is essential for the rational design of synthetic routes and the development of new chemical entities. The provided experimental protocol offers a robust method for empirically verifying these predictions.
A Comparative Guide to the Synthesis and Reactivity of 3-Bromomethylbenzenesulfonamide and 4-Bromomethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Bromomethylbenzenesulfonamide and 4-Bromomethylbenzenesulfonamide, two isomeric reagents pivotal in the synthesis of novel sulfonamide-containing compounds. The strategic placement of the bromomethyl group, either meta or para to the sulfonamide moiety, significantly influences the reactivity of these isomers, impacting their utility in drug discovery and development. This document outlines the theoretical basis for their differential reactivity, provides representative experimental protocols, and presents a logical framework for their application in synthetic chemistry.
Introduction
This compound and 4-Bromomethylbenzenesulfonamide are key building blocks for the introduction of the benzenesulfonamide scaffold into a variety of molecular architectures. The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents. The bromomethyl group serves as a reactive handle, primarily for nucleophilic substitution reactions, allowing for the covalent linkage of the benzenesulfonamide moiety to a target scaffold. The choice between the 3- and 4-isomer is a critical design element in medicinal chemistry, as the substitution pattern on the phenyl ring dictates the vector and orientation of the sulfonamide group, which can profoundly affect biological activity. Derivatives of 4-bromomethylbenzenesulfonamide, for instance, have been explored for their potential as inhibitors of chemokine receptors, which are implicated in cancer progression.[1]
Theoretical Comparison of Reactivity
The primary mode of reaction for both isomers is nucleophilic substitution at the benzylic carbon. This can proceed through either an SN1 or SN2 mechanism, and the relative rates are heavily influenced by the electronic effects of the sulfonamide group (-SO2NH2).
The sulfonamide group is strongly electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms. This property has a differential impact on the reactivity of the meta and para isomers.
-
4-Bromomethylbenzenesulfonamide (para-isomer): The sulfonamide group is in direct conjugation with the benzylic carbon. Its strong electron-withdrawing nature (-M and -I effects) significantly destabilizes the formation of a benzylic carbocation intermediate, which is the rate-determining step in an SN1 reaction. Consequently, the SN1 pathway is highly disfavored for the 4-isomer. In an SN2 reaction, the electron-withdrawing effect increases the electrophilicity of the benzylic carbon, but it also stabilizes the ground state of the molecule, which can decrease the overall reaction rate compared to an unsubstituted benzyl bromide.
-
This compound (meta-isomer): The sulfonamide group is not in direct conjugation with the benzylic carbon. Its electron-withdrawing effect is primarily inductive (-I effect). This effect is less pronounced at the meta position compared to the para position's combined mesomeric and inductive effects. As a result, the destabilization of a potential benzylic carbocation is less severe than in the para-isomer, making an SN1 reaction more plausible, though still likely slower than for an unsubstituted or electron-donating group substituted benzyl bromide. For an SN2 reaction, the inductive electron withdrawal will increase the electrophilicity of the benzylic carbon, likely leading to a faster reaction rate compared to the para-isomer where the ground state is more stabilized.
Based on these principles, a qualitative prediction of reactivity can be made:
| Isomer | SN1 Reactivity | SN2 Reactivity | Rationale |
| This compound | More reactive | More reactive | The electron-withdrawing sulfonamide group has a less pronounced destabilizing effect on the carbocation (SN1) and a less pronounced stabilizing effect on the ground state (SN2) from the meta position. |
| 4-Bromomethylbenzenesulfonamide | Less reactive | Less reactive | The strong electron-withdrawing effect of the sulfonamide group in the para position significantly destabilizes the carbocation intermediate (SN1) and stabilizes the ground state, thus increasing the activation energy for SN2 reactions. |
Experimental Protocols
General Protocol for N-Alkylation with an Amine
This protocol describes the reaction of a bromomethylbenzenesulfonamide with a primary or secondary amine to form a secondary or tertiary amine, respectively.
Materials:
-
3- or 4-Bromomethylbenzenesulfonamide (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (CH3CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of the selected Bromomethylbenzenesulfonamide isomer (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the desired amine (1.2 eq) to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Protocol for O-Alkylation with a Phenol (Williamson Ether Synthesis)
This protocol outlines the synthesis of an ether by reacting a bromomethylbenzenesulfonamide with a phenol.
Materials:
-
3- or 4-Bromomethylbenzenesulfonamide (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the desired phenol (1.2 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the selected Bromomethylbenzenesulfonamide isomer (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic workflow for the utilization of bromomethylbenzenesulfonamide isomers.
References
A Comparative Guide to Analytical Methods for Confirming the Structure of 3-Bromomethylbenzenesulfonamide Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a critical step in the discovery and development pipeline. This guide provides an objective comparison of key analytical methods for the structural elucidation of 3-bromomethylbenzenesulfonamide derivatives, a class of compounds with significant potential in medicinal chemistry. The performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Crystallography are compared, with supporting data and detailed experimental protocols.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from various analytical techniques for the structural confirmation of this compound and its representative N-substituted derivatives. This data, a combination of experimentally reported values for similar structures and predicted values based on established spectroscopic principles, serves as a benchmark for researchers working with this class of compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | This compound | N-Methyl-3-bromomethylbenzenesulfonamide | N-Phenyl-3-bromomethylbenzenesulfonamide |
| CH₂Br | ~4.7 | ~4.7 | ~4.7 |
| Aromatic H (ortho to SO₂) | ~7.9 | ~7.8 | ~7.7 |
| Aromatic H (para to SO₂) | ~7.6 | ~7.5 | ~7.4 |
| Aromatic H (ortho to CH₂Br) | ~7.8 | ~7.7 | ~7.6 |
| Aromatic H (meta to both) | ~7.5 | ~7.4 | ~7.3 |
| NH₂/NH | ~7.3 (broad singlet) | ~5.1 (quartet, J≈5 Hz) | ~9.8 (singlet) |
| N-CH₃ | - | ~2.6 (doublet, J≈5 Hz) | - |
| N-Phenyl H | - | - | ~7.1-7.4 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | This compound | N-Methyl-3-bromomethylbenzenesulfonamide | N-Phenyl-3-bromomethylbenzenesulfonamide |
| CH₂Br | ~32 | ~32 | ~32 |
| C-SO₂ | ~142 | ~141 | ~140 |
| C-CH₂Br | ~139 | ~139 | ~139 |
| Aromatic CH | ~126-133 | ~126-133 | ~121-133 |
| N-CH₃ | - | ~29 | - |
| N-Phenyl C | - | - | ~118-138 |
Table 3: Key Infrared (FTIR) Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Characteristic Absorption Range | Notes |
| N-H Stretch (primary sulfonamide) | 3350-3250 (two bands) | Indicates the presence of the -SO₂NH₂ group. |
| N-H Stretch (secondary sulfonamide) | 3300-3200 (one band) | Indicates the presence of a -SO₂NHR group. |
| C-H Stretch (aromatic) | 3100-3000 | |
| C-H Stretch (aliphatic) | 3000-2850 | From the bromomethyl group. |
| S=O Stretch (asymmetric) | 1350-1310 | Strong absorption, characteristic of the sulfonyl group. |
| S=O Stretch (symmetric) | 1170-1140 | Strong absorption, characteristic of the sulfonyl group. |
| S-N Stretch | 930-900 | |
| C-Br Stretch | 690-550 |
Table 4: Expected Mass Spectrometry (m/z) Fragments
| Ion | Description | Notes |
| [M+H]⁺ | Protonated molecular ion | The presence of bromine will result in an [M+H+2]⁺ peak of nearly equal intensity. |
| [M-Br]⁺ | Loss of a bromine radical | |
| [M-SO₂]⁺ | Loss of sulfur dioxide | A common fragmentation pathway for aromatic sulfonamides.[1] |
| [SO₂NHR]⁺ | Sulfonamide head group fragment | |
| [C₇H₆Br]⁺ | Bromobenzyl cation | A prominent fragment from the core structure. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal. Integrate all peaks and analyze the chemical shifts, multiplicities, and coupling constants.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for sulfonamides to generate the [M+H]⁺ ion.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the derivative.
-
Tandem MS (MS/MS): To obtain fragmentation data, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M and M+2 peaks of nearly equal intensity for all bromine-containing fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
X-ray Crystallography
-
Sample Preparation: Grow single crystals of the this compound derivative of suitable size and quality. This is often achieved by slow evaporation of a solvent, or by vapor diffusion.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Collection: Mount a suitable crystal on the diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell dimensions and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles. The presence of the heavy bromine atom often facilitates structure solution.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural confirmation of this compound derivatives.
Caption: Workflow for structural elucidation.
Caption: Interrelation of analytical techniques.
References
Validating the Purity of Synthesized 3-Bromomethylbenzenesulfonamide Adducts: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the discovery and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 3-Bromomethylbenzenesulfonamide adducts, offering objective performance comparisons and supporting experimental data.
The accurate determination of purity for this compound adducts is paramount for reliable biological testing and subsequent development. A multi-faceted analytical approach is often necessary to confirm the identity, purity, and stability of these synthesized molecules. This guide explores the most effective analytical methods for this purpose.
Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including the desired level of sensitivity, the need for quantitative data, and structural confirmation. The following table summarizes the key performance characteristics of common techniques for the purity assessment of sulfonamide derivatives.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Retention time (t_R_), peak area/height for quantification, % purity. | High (ng to µg/mL).[1] | Excellent, high precision and accuracy.[1] | Robust, reproducible, widely available, suitable for routine quality control.[1] | Requires reference standards, potential for co-elution with impurities.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Detailed structural information, identification of impurities, and quantitative analysis (qNMR). | Moderate to low. | Good to excellent (qNMR) with an internal standard.[2] | Provides unambiguous structure confirmation.[3][4] | Lower sensitivity compared to other methods, can be complex to interpret for mixtures. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, fragmentation patterns for structural elucidation, impurity identification. | Very high (pg to fg). | Good for relative quantification; absolute quantification requires isotopic labeling. | High sensitivity and specificity, can be coupled with chromatography (LC-MS).[5] | Matrix effects can suppress ion formation, may not distinguish between isomers without chromatography. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Retention factor (R_f_), qualitative assessment of purity. | Low to moderate. | Semi-quantitative at best. | Simple, rapid, and inexpensive for reaction monitoring and preliminary purity checks.[1][6] | Low resolution and sensitivity, not suitable for precise quantification.[5] |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then measured. | Percentage composition of C, H, N, S, etc. | Moderate. | Excellent for confirming empirical formula. | Provides fundamental information about the elemental composition. | Does not provide information about molecular structure or the presence of isomeric impurities. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
a. Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound adduct and a reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with a suitable diluent (e.g., acetonitrile/water mixture) to achieve a concentration of ~1 mg/mL.[1]
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often employed for complex samples. For example, a gradient of acetonitrile and water (both with 0.1% formic acid) can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).[7]
-
Injection Volume: 10 µL.
c. Data Analysis: Integrate the peak areas of the main adduct peak and all impurity peaks in the chromatogram. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
NMR Spectroscopy (¹H and ¹³C)
a. Sample Preparation: Dissolve 5-10 mg of the this compound adduct in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d_6_ or CDCl_3_) in an NMR tube.
b. Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Key signals to observe for this compound derivatives include the protons of the sulfonamide group (-SO₂NH-), which typically appear as a singlet between δ 8.78 and 10.15 ppm, and the aromatic protons in the region of δ 6.51 to 7.70 ppm.[8] The benzylic protons of the bromomethyl group will also have a characteristic chemical shift.
c. Data Analysis: Analyze the spectra for the presence of unexpected signals that may indicate impurities. The integration of signals in the ¹H NMR spectrum can be used for quantitative analysis if an internal standard of known concentration is added.
Mass Spectrometry (LC-MS)
a. Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a solvent compatible with the LC-MS system, such as methanol or acetonitrile.[1]
b. LC-MS Conditions:
-
LC: Use similar HPLC conditions as described above, but with a flow rate suitable for the MS interface.
-
MS: Employ an electrospray ionization (ESI) source in positive or negative ion mode, depending on the adduct's properties. Acquire full scan mass spectra to identify the molecular ion of the target compound and any impurities.
c. Data Analysis: Identify the target compound by its mass-to-charge ratio (m/z).[9][10] Purity can be estimated by comparing the peak area of the main compound to the total ion chromatogram (TIC).
Workflow and Signaling Pathway Diagrams
Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.
Caption: Workflow for the synthesis and purity validation of this compound adducts.
This guide provides a framework for the systematic validation of synthesized this compound adducts. The combination of chromatographic and spectroscopic techniques is essential for unambiguously confirming the purity and identity of the target compounds, ensuring the reliability of subsequent research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 3. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. rsc.org [rsc.org]
- 9. Borneol, TBDMS derivative [webbook.nist.gov]
- 10. Benzenesulfonamide, 2TMS derivative [webbook.nist.gov]
Comparative Guide to LC-MS Analysis of Carbonic Anhydrase Inhibitors Derived from Benzenesulfonamide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of key carbonic anhydrase inhibitors (CAIs), a class of compounds frequently synthesized from precursors like 3-Bromomethylbenzenesulfonamide. We present supporting experimental data, detailed protocols, and workflow visualizations to aid in method selection and development for researchers in drug discovery and bioanalysis.
Introduction to Sulfonamide-Based Carbonic Anhydrase Inhibitors
Sulfonamide-based compounds are a cornerstone in medicinal chemistry, renowned for their role as carbonic anhydrase inhibitors. These agents are crucial in treating a range of conditions, including glaucoma, epilepsy, and mountain sickness.[1][2][3] A common synthetic route to these inhibitors involves the use of substituted benzenesulfonyl chlorides or related precursors. The resulting compounds, such as Acetazolamide, Brinzolamide, and Dorzolamide, require sensitive and specific analytical methods for their characterization, pharmacokinetic studies, and quality control. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[1][4]
Comparative Analysis of LC-MS/MS Methods
The selection of an appropriate LC-MS/MS method is critical for achieving reliable and reproducible results. Below is a comparison of validated methods for the analysis of three prominent carbonic anhydrase inhibitors. These methods, while developed for specific matrices, provide a strong foundation for analyzing a wide array of structurally similar sulfonamides.
Table 1: LC-MS/MS Parameters for Carbonic Anhydrase Inhibitor Analysis
| Parameter | Method 1: Acetazolamide in Human Plasma[1] | Method 2: Brinzolamide in Dried Blood Spots[5][6] | Method 3: Dorzolamide & Metabolites in Urine/Hair[4][7] |
| LC System | LC-MS/MS (API-4000) | LC-QTOF-MS/MS | UHPLC-MS/MS |
| Column | C18 | Cyano | Not Specified |
| Mobile Phase | Isocratic: 0.1% Formic Acid Buffer & Acetonitrile (30:70, v/v) | Isocratic: Methanol & 10mM Ammonium Formate (90:10, v/v) | Gradient Elution |
| Flow Rate | 0.80 mL/min | 0.350 mL/min | Not Specified |
| Run Time | 2.0 min | 1.7 min | 8.0 min |
| Ionization Mode | ESI Positive | ESI Positive | Not Specified |
| Internal Standard | Acetazolamide-d3 | Rabeprazole | Not Specified |
Table 2: Mass Spectrometry Detection Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Acetazolamide | 220.9 | 83.3 | [3][8] |
| Brinzolamide | 384.0 (Calculated) | 280.97, 278.96, 217.01 | [6] |
| Dorzolamide | 325.0 | 199.0 | [9] |
| N-deethyl-dorzolamide (Metabolite) | 297.0 | 199.0 | [9] |
Experimental Protocols
Detailed and validated protocols are essential for successful implementation. The following sections outline the key steps for the analysis of Acetazolamide and Brinzolamide, which can be adapted for other sulfonamide derivatives.
Protocol 1: Acetazolamide Quantification in Human Plasma[1]
This method is designed for high-throughput bioanalysis, suitable for pharmacokinetic studies.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a suitable SPE cartridge.
-
Load human plasma sample (pre-treated with internal standard, Acetazolamide-d3).
-
Wash the cartridge to remove interferences.
-
Elute Acetazolamide and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
-
-
LC-MS/MS Analysis:
-
System: LC-MS/MS (e.g., API-4000).
-
Column: C18 analytical column.
-
Mobile Phase: Isocratic mixture of 0.1% formic acid buffer and acetonitrile (30:70, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: Appropriate for the system (e.g., 10 µL).
-
Detection: ESI positive mode, monitoring the transition m/z 220.9 → 83.3 for Acetazolamide.
-
-
Validation:
Protocol 2: Brinzolamide Quantification in Dried Blood Spots (DBS)[5][6]
This novel method is ideal for situations where sample volume is limited or for analyzing drugs with high distribution into red blood cells.
-
Sample Preparation (DBS Extraction):
-
Punch a standard-sized disc from the dried blood spot.
-
Place the disc in a microcentrifuge tube with an appropriate volume of extraction solvent containing the internal standard (Rabeprazole).
-
Vortex and/or sonicate to ensure complete extraction.
-
Centrifuge to pellet the paper disc and any precipitated proteins.
-
Transfer the supernatant for injection.
-
-
LC-MS/MS Analysis:
-
System: LC-QTOF-MS/MS.
-
Column: Cyano analytical column.
-
Mobile Phase: Isocratic mixture of methanol and 10mM ammonium formate (90:10, v/v).
-
Flow Rate: 0.350 mL/min.
-
Detection: ESI positive mode.
-
-
Validation:
Visualizing Workflows and Pathways
Synthesis and Analysis Workflow
The synthesis of sulfonamide-based drugs like Brinzolamide often starts from a substituted benzene precursor, which is then elaborated to introduce the sulfonamide group and other key functionalities. The subsequent analysis by LC-MS/MS confirms the identity and purity of the synthesized compound.
Caption: General workflow for the synthesis and subsequent LC-MS analysis of a sulfonamide-based drug.
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
Many synthesized sulfonamides are designed to inhibit Carbonic Anhydrase IX (CAIX), an enzyme that is highly expressed in solid tumors in response to hypoxia (low oxygen).[10][11][12] CAIX plays a critical role in pH regulation, helping cancer cells survive in an acidic microenvironment.[10][13] Inhibiting CAIX is therefore a key therapeutic strategy.
Caption: Role of Carbonic Anhydrase IX (CAIX) in tumor hypoxia and its inhibition by sulfonamides.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. Low level determination of dorzolamide and its de-ethylated metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 11. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Biological Landscape of 3-Bromomethylbenzenesulfonamide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the biological activities of compounds derived from the versatile starting material, 3-Bromomethylbenzenesulfonamide. While direct biological data on derivatives of this specific compound is limited in publicly available research, we will explore the activities of structurally related benzenesulfonamide analogs to provide a predictive framework and highlight potential therapeutic avenues.
The benzenesulfonamide core is a well-established pharmacophore, present in a wide array of approved drugs exhibiting antimicrobial, anticancer, and enzyme inhibitory properties. The inclusion of a reactive bromomethyl group at the meta-position offers a synthetic handle for the introduction of diverse functionalities, paving the way for the creation of novel chemical entities with potentially unique biological profiles.
I. Comparative Analysis of Biological Activities
Based on the activities of analogous benzenesulfonamide derivatives, compounds derived from this compound are anticipated to exhibit a range of biological effects. Here, we compare the performance of these analogs across key therapeutic areas.
A. Anticancer Activity
Benzenesulfonamide derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key enzymes involved in tumor progression and the induction of apoptosis.
Table 1: Comparative Anticancer Activity of Benzenesulfonamide Analogs
| Compound Class | Target Cancer Cell Line(s) | IC50 Value (µM) | Mechanism of Action (if known) | Reference Compound(s) |
| Indoline-substituted benzenesulfonamides | A549 (Lung), HeLa (Cervical), MCF-7 (Breast), DU-145 (Prostate) | 1.98 - 9.12 | Not specified | 5-Fluorouracil |
| Imidazole-bearing benzenesulfonamides | MDA-MB-231 (Triple-Negative Breast Cancer), IGR39 (Melanoma) | 20.5 - 27.8 | Not specified | Not specified |
| Tubulin-targeting benzenesulfonamides | Various cancer cell lines | 0.007 - 0.036 | Tubulin polymerization inhibition | Not specified |
Note: The data presented is for benzenesulfonamide derivatives, not specifically those derived from this compound.
B. Antimicrobial Activity
The sulfonamide moiety is famously associated with the first generation of antibiotics. Modern derivatives continue to be explored for their efficacy against a range of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity of Benzenesulfonamide Analogs
| Compound Class | Target Microorganism(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound(s) |
| Carboxamide-bearing benzenesulfonamides | E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, A. niger | 6.28 - 8.90 | Not specified |
| N-substituted sulfonamides from o-anisidine | Not specified | Not specified | Not specified |
Note: The data presented is for benzenesulfonamide derivatives, not specifically those derived from this compound.
II. Key Signaling Pathways and Mechanisms of Action
The biological effects of benzenesulfonamide derivatives are often attributed to their interaction with specific cellular signaling pathways. While direct evidence for derivatives of this compound is pending, we can infer potential mechanisms from related compounds.
A. Anticancer Signaling Pathways
Several signaling pathways are implicated in the anticancer effects of benzenesulfonamides:
-
Carbonic Anhydrase Inhibition: Many benzenesulfonamide-based anticancer agents target carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors that helps maintain the acidic tumor microenvironment. Inhibition of CA IX disrupts pH regulation, leading to apoptosis.
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division. This leads to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The benzenesulfonamide scaffold can be adapted to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.
Caption: Potential anticancer mechanisms of this compound derivatives.
B. Antimicrobial Mechanism of Action
The classic mechanism of action for sulfonamide antimicrobials is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Bacteria are unable to utilize exogenous folate and must synthesize it de novo, making this pathway an excellent target.
Caption: Sulfonamide inhibition of bacterial folic acid synthesis.
III. Experimental Protocols
To facilitate further research and comparative studies, we provide detailed methodologies for key experiments cited in the evaluation of benzenesulfonamide analogs.
A. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
B. Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Conclusion and Future Directions
While the direct biological evaluation of compounds derived from this compound is an area ripe for exploration, the extensive research on analogous benzenesulfonamide derivatives provides a strong foundation for predicting their potential therapeutic applications. The synthetic accessibility of the 3-bromomethyl handle allows for the creation of diverse chemical libraries, which can be screened for a multitude of biological activities.
Future research should focus on the synthesis and systematic evaluation of N-substituted and other derivatives of this compound. High-throughput screening against various cancer cell lines and microbial strains will be instrumental in identifying lead compounds. Subsequent mechanistic studies will then be crucial to elucidate their modes of action and identify the specific signaling pathways they modulate. This targeted approach will be essential in unlocking the full therapeutic potential of this promising chemical scaffold.
Head-to-head comparison of different benzylic brominating agents
For researchers, scientists, and drug development professionals, the selective bromination of benzylic positions is a critical transformation in the synthesis of a vast array of organic molecules. The choice of the brominating agent is paramount, directly influencing reaction efficiency, selectivity, and safety. This guide provides an objective comparison of four commonly employed benzylic brominating agents: N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Bromotrichloromethane (BrCCl₃), and Dibromoisocyanuric acid (DBI), supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The selection of an appropriate benzylic brominating agent is a nuanced decision, contingent on the specific substrate, desired selectivity, and reaction scale. While N-Bromosuccinimide (NBS) has historically been the most common choice, alternatives such as 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) offer significant advantages in terms of atom economy and cost-effectiveness. Bromotrichloromethane (BrCCl₃) presents a useful alternative for electron-rich substrates prone to ring bromination, and Dibromoisocyanuric acid (DBI) is a powerful reagent, though less commonly used for benzylic bromination.
| Reagent | Molar Mass ( g/mol ) | Active Bromine (%) | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | 177.98 | 44.9 | Well-established, good selectivity for benzylic C-H bonds.[1] | Lower atom economy, potential for side reactions if impure.[2] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 285.91 | 55.9 | High bromine content, cost-effective, reduced imide byproducts.[3] | Can lead to ring bromination with Brønsted acids.[2] |
| Bromotrichloromethane (BrCCl₃) | 198.27 | 40.3 | Effective for electron-rich substrates, minimizes nuclear bromination. | Ozone-depleting substance, use is restricted. |
| Dibromoisocyanuric acid (DBI) | 286.87 | 55.7 | Powerful brominating agent.[4][5] | Primarily used for aromatic bromination, less data on benzylic selectivity. |
Quantitative Data: A Head-to-Head Comparison
The following table summarizes the performance of NBS and DBDMH in the benzylic bromination of toluene, a standard substrate for evaluating the efficacy of brominating agents. The data highlights the superior yield of DBDMH under Lewis acid-catalyzed conditions.[1][6]
| Entry | Brominating Agent | Catalyst (mol%) | Yield of Benzyl Bromide (%) | Yield of Ring Bromination Products (%) | Reference |
| 1 | DBDMH (0.5 equiv) | ZrCl₄ (10) | 86 | 0 | [6] |
| 2 | NBS (1.0 equiv) | ZrCl₄ (10) | 39 | 0 | [6] |
Further studies have demonstrated the utility of Bromotrichloromethane for benzylic bromination, particularly for substrates susceptible to ring bromination with NBS. For instance, the photochemical bromination of p-methoxytoluene with BrCCl₃ under a nitrogen atmosphere at 30°C afforded the corresponding benzyl bromide in 93% yield, a significant improvement over reactions performed at higher temperatures or in the presence of air.
Experimental Protocols
Detailed methodologies for the benzylic bromination using each of the discussed reagents are provided below.
Benzylic Bromination using N-Bromosuccinimide (NBS)
This protocol is a general procedure for the radical-initiated bromination of a benzylic C-H bond.
Materials:
-
Substituted toluene derivative (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 - 1.2 equiv)
-
Radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.1 equiv)
-
Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or 1,2-dichlorobenzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted toluene derivative and the chosen anhydrous solvent under an inert atmosphere.
-
Add N-Bromosuccinimide and the radical initiator to the flask.
-
Heat the reaction mixture to reflux (typically 80-90°C) and monitor the reaction progress by TLC or GC-MS. The reaction is often initiated with a heat lamp or by adding the initiator in portions.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the desired benzyl bromide.
Benzylic Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This procedure outlines the Lewis acid-catalyzed benzylic bromination, which can be performed under milder conditions than traditional radical-initiated methods.[6]
Materials:
-
Substituted toluene derivative (1.0 equiv)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 equiv)
-
Zirconium(IV) chloride (ZrCl₄) (0.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend zirconium(IV) chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve the substituted toluene derivative and DBDMH in anhydrous dichloromethane.
-
Add the solution of the substrate and DBDMH to the suspension of the Lewis acid catalyst at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel chromatography.
Benzylic Bromination using Bromotrichloromethane (BrCCl₃)
This photochemical procedure is particularly effective for electron-rich aromatic substrates.
Materials:
-
Substituted toluene derivative (1.0 equiv)
-
Bromotrichloromethane (BrCCl₃) (2-4 equiv)
-
Inert atmosphere (Nitrogen)
-
Photochemical reactor or a suitable light source (e.g., sunlamp)
Procedure:
-
In a quartz reaction vessel, dissolve the substituted toluene derivative in Bromotrichloromethane.
-
Purge the solution with nitrogen for 15-20 minutes to remove any dissolved oxygen.
-
Irradiate the reaction mixture with a suitable light source at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by GC-MS.
-
Upon completion, remove the excess Bromotrichloromethane under reduced pressure.
-
The resulting crude product can be purified by distillation or column chromatography.
Benzylic Bromination using Dibromoisocyanuric Acid (DBI)
While primarily used for aromatic bromination, related N-halo compounds like Tribromoisocyanuric acid (TBCA) have been shown to be effective for benzylic bromination.[7][8] The following is a plausible protocol for benzylic bromination using DBI, adapted from procedures for related reagents.
Materials:
-
Substituted toluene derivative (1.0 equiv)
-
Dibromoisocyanuric acid (DBI) (0.34 - 0.5 equiv)
-
Solvent (e.g., Ethyl acetate)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the substituted toluene derivative and ethyl acetate under an inert atmosphere.
-
Add Dibromoisocyanuric acid to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS. Initiation with a radical initiator or light may be beneficial but is not always necessary with more reactive N-halo reagents.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the isocyanuric acid byproduct.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selecting the Right Reagent: A Logical Workflow
The choice of a benzylic brominating agent should be a systematic process based on the substrate's electronic properties, the desired selectivity, and safety considerations. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision-making workflow for selecting an appropriate benzylic brominating agent.
Safety and Handling
Proper handling of brominating agents is crucial due to their reactivity and potential hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.
| Reagent | Key Hazards | Recommended Precautions |
| N-Bromosuccinimide (NBS) | Corrosive, causes severe skin burns and eye damage, harmful if swallowed.[9][10][11] | Handle in a well-ventilated fume hood, wear appropriate PPE (gloves, safety goggles, lab coat). Avoid inhalation of dust. Store in a cool, dry place away from light and moisture.[12] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Oxidizer, may intensify fire, causes severe skin burns and eye damage, harmful if swallowed.[13][14][15][16] | Keep away from combustible materials. Use in a fume hood and wear suitable PPE. Store in a cool, dry, well-ventilated area.[13][14] |
| Bromotrichloromethane (BrCCl₃) | Harmful if swallowed, causes skin and eye irritation, potential liver damage.[17][18][19] | Use with adequate ventilation in a fume hood. Avoid contact with skin and eyes. Wear appropriate protective clothing and gloves.[17][18][20] |
| Dibromoisocyanuric acid (DBI) | Oxidizer, causes severe skin burns and eye damage, harmful if swallowed, very toxic to aquatic life.[21][22][23] | Handle with extreme care in a fume hood. Wear comprehensive PPE. Store in a cool, dark, and dry place, protected from moisture.[21][23] |
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 4. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 5. Buy Dibromoisocyanuric acid | 15114-43-9 [smolecule.com]
- 6. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.blucher.com.br [pdf.blucher.com.br]
- 8. researchgate.net [researchgate.net]
- 9. lobachemie.com [lobachemie.com]
- 10. capotchem.cn [capotchem.cn]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. indenta.com [indenta.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. echemi.com [echemi.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. Dibromoisocyanuric acid | C3HBr2N3O3 | CID 192912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. DIBROMOISOCYANURIC ACID | 15114-43-9 [chemicalbook.com]
The Sulfonamide Scaffold: A Comparative Guide to Functional Impact in Drug Derivatives
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide group, a versatile pharmacophore, is a cornerstone in medicinal chemistry, lending its unique properties to a wide array of therapeutic agents. This guide provides a comprehensive comparison of sulfonamide derivatives, assessing their functional impact across different biological activities. Through a compilation of experimental data, detailed protocols, and pathway visualizations, this document serves as a critical resource for researchers engaged in the discovery and development of novel sulfonamide-based drugs.
Quantitative Comparison of Sulfonamide Derivatives
The functional impact of the sulfonamide group is profoundly influenced by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. The following tables summarize the quantitative performance of various sulfonamide derivatives across antibacterial, anticancer, and anti-inflammatory applications, as well as their key pharmacokinetic parameters.
Antibacterial Activity
Sulfonamides were the first class of synthetic antimicrobial agents and continue to be relevant.[1] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] The data below presents the Minimum Inhibitory Concentration (MIC) values of representative sulfonamide derivatives against common bacterial strains.
| Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Sulfamethoxazole | Escherichia coli | 19.6 - 23.2 | Ciprofloxacin | - |
| Sulfamethoxazole | Staphylococcus aureus | - | Ciprofloxacin | - |
| Sulfadiazine | Escherichia coli | - | - | - |
| Sulfadiazine | Staphylococcus aureus | 64 - 512 | Ciprofloxacin | 32 |
| Compound 1b-d | Staphylococcus aureus | 64 - 512 | Control 2 | 512 |
| N-acylsulfonamide | Staphylococcus aureus | 64 - 128 | - | - |
MIC values can vary based on the specific strain and experimental conditions.[3]
Anticancer Activity
The sulfonamide scaffold has been extensively explored for its anticancer properties. Derivatives have been shown to target various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and modulation of cell cycle progression.[4] The following table presents the half-maximal inhibitory concentration (IC50) values of different sulfonamide derivatives against several human cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indisulam (E7070) | A549 (Lung) | - | - | - |
| Indisulam (E7070) | HCT-116 (Colorectal) | - | - | - |
| Novel Sulfonamides | MDA-MB-468 (Breast) | < 30 | Taxol | - |
| Novel Sulfonamides | MCF-7 (Breast) | < 128 | Taxol | - |
| Novel Sulfonamides | HeLa (Cervical) | < 360 | Taxol | - |
| Pyrazole Sulfonamide (PYZ20) | COX-2 | 0.33 | Celecoxib | 0.052 |
| Pyrazole Sulfonamide (PYZ21) | COX-2 | 0.08 | - | - |
| Diarylpyrazole Sulfonamide (PYZ16) | COX-2 | 0.52 | Celecoxib | 0.78 |
Anti-inflammatory Activity
A significant class of non-steroidal anti-inflammatory drugs (NSAIDs), the COX-2 inhibitors (coxibs), are characterized by a central diaryl heterocycle with a sulfonamide or methylsulfone moiety.[5] This functional group is crucial for the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain.
| Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.05 | >384 |
| Rofecoxib Analogue[6] | COX-2 | 0.9 | >111 |
| Cyclic Imide 8a | COX-2 | 0.1 | >1000 |
| Pyrazole Sulfonamide Carboxylic Acid | COX-2 | 0.01 | 344.56 |
| Diaryl-based Pyrazole/Triazole | COX-2 | 0.098 | 54.847 |
Pharmacokinetic Parameters
The sulfonamide group significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. The following table provides a comparative overview of the key pharmacokinetic parameters for several widely used sulfonamide-containing drugs.
| Drug | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| Sulfamethoxazole | 100 mg/kg/day | 372 ± 64 | 2.6 ± 1.0 | - | 14.0 ± 2.3 |
| Sulfadiazine | 24 mg/kg | 37.8 ± 13.4 | 1.4 ± 0.6 | 667 ± 424 | 10.8 ± 6.1 |
| Celecoxib | 200 mg | 0.687 ± 0.211 | 2.50 ± 1.22 | 5.911 ± 1.363 | 8.79 ± 5.49 |
| Acetazolamide (oral) | 8 mg/kg | 1.90 ± 1.09 | 1.61 ± 1.24 | - | - |
| Acetazolamide (IV) | - | - | - | - | 1.01 ± 0.19 |
Pharmacokinetic parameters can vary based on formulation, patient population, and co-administered drugs.[7][8][9][10][11]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the functional impact of sulfonamide derivatives. The following sections provide methodologies for key in vitro and in vivo assays, as well as a general synthetic procedure.
General Synthesis of Sulfonamide Derivatives
The most common method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[6][12]
Materials:
-
Aryl or alkyl sulfonyl chloride
-
Primary or secondary amine
-
Base (e.g., pyridine, triethylamine, or sodium carbonate)
-
Solvent (e.g., dichloromethane, tetrahydrofuran, or water)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base to the amine solution.
-
Slowly add the sulfonyl chloride to the reaction mixture, typically at 0°C to control the exothermic reaction.
-
Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide derivative.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay determines the ability of a sulfonamide derivative to inhibit the DHPS enzyme, the primary target for antibacterial sulfonamides.
Principle: This is a coupled enzymatic spectrophotometric assay where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.[13]
Materials:
-
Purified DHPS enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
p-aminobenzoic acid (pABA)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
Test sulfonamide derivatives
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHPP, pABA, DHFR, and NADPH.
-
Add varying concentrations of the test sulfonamide derivative to the reaction mixture.
-
Initiate the reaction by adding the DHPS enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the inhibition of carbonic anhydrase, a key target for sulfonamide-based diuretics and antiglaucoma agents.
Principle: This colorimetric assay measures the esterase activity of carbonic anhydrase using 4-nitrophenylacetate (4-NPA) as a substrate. The enzyme catalyzes the hydrolysis of 4-NPA to the yellow-colored product, 4-nitrophenolate, which can be quantified spectrophotometrically at 400 nm.
Materials:
-
Purified carbonic anhydrase (e.g., bovine CA II)
-
4-Nitrophenylacetate (4-NPA)
-
Test sulfonamide derivatives
-
Assay buffer (e.g., Tris-sulfate buffer, pH 7.6)
-
Microplate reader
Procedure:
-
Add the CA enzyme solution to the wells of a microplate.
-
Add varying concentrations of the test sulfonamide inhibitor to the wells and pre-incubate.
-
Initiate the reaction by adding the 4-NPA substrate.
-
Monitor the formation of 4-nitrophenolate by measuring the absorbance at 400 nm over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Anti-inflammatory Activity: Rat Paw Edema Model
This model is a standard method to evaluate the acute anti-inflammatory properties of sulfonamide derivatives, particularly COX-2 inhibitors.[4][14]
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Test sulfonamide compound
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups: vehicle control, reference drug, and test compound at various doses.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the functional impact of sulfonamide derivatives. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a representative experimental workflow.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[15] Aberrant JAK/STAT signaling is implicated in various diseases, including cancer and inflammatory disorders, making it an important target for therapeutic intervention.
Caption: The JAK/STAT signaling cascade.
Experimental Workflow: Western Blot for STAT3 Phosphorylation
Western blotting is a key technique to assess the impact of sulfonamide inhibitors on specific signaling pathways. This workflow outlines the steps to measure the phosphorylation of STAT3, a critical node in the JAK/STAT pathway.[2][13][15]
Caption: Western blot workflow for p-STAT3.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. cbijournal.com [cbijournal.com]
- 12. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory age… [ouci.dntb.gov.ua]
- 15. scielo.br [scielo.br]
Unraveling the Selectivity of Benzenesulfonamide Derivatives: A Comparative Guide to Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfonamide derivatives are a cornerstone in the development of carbonic anhydrase (CA) inhibitors, a class of drugs with therapeutic applications ranging from glaucoma to cancer. The efficacy and safety of these inhibitors are critically dependent on their selectivity towards specific CA isoforms. This guide provides an objective comparison of the cross-reactivity profiles of various benzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of benzenesulfonamide derivatives is typically quantified by the inhibition constant (Kᵢ), where a lower value indicates a more potent inhibitor. The following table summarizes the Kᵢ values for a selection of ureido-substituted benzenesulfonamides (USBs) and other derivatives against four prominent hCA isoforms: hCA I, hCA II (cytosolic, off-target), hCA IX, and hCA XII (transmembrane, tumor-associated). Acetazolamide (AAZ), a clinically used non-selective CA inhibitor, is included for reference.
| Compound | R Group | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) | Selectivity Ratio (IX/II) |
| Acetazolamide (AAZ) | - | 250 | 12 | 25 | 5.7 | 2.1 |
| U-CH₃ | -CH₃ | - | - | 45 | 4 | - |
| U-F | -F | - | 960 | 45 | 4 | 0.047 |
| U-NO₂ | -NO₂ | - | - | - | - | - |
| Compound 2b | - | 97.6 | 8.0 | - | - | - |
| Compound 3a | - | 90.2 | 6.5 | 21.4 | - | 3.3 |
| Compound 4a | - | - | 3.0 | 13.9 | - | 4.6 |
| Compound 10d | - | - | - | 16.4 - 66.0 | - | - |
| Compound 10h | - | - | - | 16.4 - 66.0 | - | - |
Data compiled from multiple sources.[1][2] Note: "-" indicates data not available in the cited sources. The selectivity ratio is a simple calculation of Kᵢ(hCA IX)/Kᵢ(hCA II) to illustrate the preference for the tumor-associated isoform over the ubiquitous cytosolic isoform.
Experimental Protocols
The determination of inhibitory constants for carbonic anhydrase inhibitors is primarily achieved through the following experimental method:
Stopped-Flow CO₂ Hydrase Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition by directly measuring the enzyme-catalyzed hydration of CO₂.[3][4]
Materials:
-
Recombinant human Carbonic Anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test benzenesulfonamide derivatives
-
Acetazolamide (as a positive control inhibitor)
-
HEPES or Tris buffer (e.g., 20-50 mM, pH 7.4-7.5)
-
Na₂SO₄ (for maintaining ionic strength)
-
CO₂-saturated water
-
Phenol red or other suitable pH indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Stock solutions of recombinant human CA isoforms are prepared in the assay buffer. Test compounds and the control inhibitor (acetazolamide) are typically dissolved in DMSO to create stock solutions, which are then diluted to various concentrations for the assay.
-
Reaction Mixture: The reaction is initiated by rapidly mixing the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution in the stopped-flow instrument. The total enzyme concentration in the assay is typically in the nanomolar range (e.g., 20-40 nM).[4]
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time at a specific wavelength (e.g., 557 nm for phenol red) as the hydration of CO₂ produces protons, leading to a pH decrease.[4]
-
Data Analysis: The initial rates of the enzymatic reaction are determined from the linear portion of the absorbance versus time curve.
-
Calculation of Inhibition: The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited enzyme activity.
-
Determination of IC₅₀ and Kᵢ: The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Visualizations
Carbonic Anhydrase IX Signaling Pathway in Tumor Acidosis
The following diagram illustrates the role of Carbonic Anhydrase IX (CA IX) in regulating the pH of the tumor microenvironment, a critical factor for cancer cell survival and proliferation.
References
- 1. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Bromomethylbenzenesulfonamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-Bromomethylbenzenesulfonamide, a compound that requires careful management due to its potential environmental impact.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Disposal Procedures
The disposal of this compound must be carried out in accordance with institutional and local regulations. The following steps provide a general framework for its proper disposal:
-
Waste Collection :
-
Collect waste this compound and any materials contaminated with it (e.g., weighing boats, filter paper, contaminated gloves) in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tightly sealing lid.
-
The label on the container must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Waste Segregation :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Specifically, keep it separate from incompatible materials.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal :
-
Spill Cleanup :
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Quantitative Safety Data
The following table summarizes the key hazard information for this compound based on available safety data sheets.
| Hazard Category | Hazard Statement | Precautionary Statement |
| Environmental Hazard | H413: May cause long lasting harmful effects to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a general guide and should not replace institutional protocols or consultation with certified safety professionals. Always refer to the specific Safety Data Sheet (SDS) for this compound and your organization's established safety and disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
